6-Fluoro-2,8-dimethylquinolin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10FNO |
|---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
6-fluoro-2,8-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10FNO/c1-6-3-8(12)5-9-10(14)4-7(2)13-11(6)9/h3-5H,1-2H3,(H,13,14) |
InChI Key |
NJHXKRRLJAHBFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=CC2=O)C)F |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 6-Fluoro-2,8-dimethylquinolin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for 6-Fluoro-2,8-dimethylquinolin-4-ol, a novel fluoroquinoline derivative. As no direct synthesis has been reported in the reviewed literature, this guide details a robust and well-established method, the Conrad-Limpach synthesis, which is widely used for the preparation of 4-hydroxyquinoline scaffolds. The proposed pathway utilizes commercially available starting materials and follows a two-step sequence involving a condensation reaction followed by a high-temperature cyclization.
Proposed Synthesis Pathway
The synthesis of this compound is proposed to proceed via a two-step reaction sequence. The first step involves the condensation of 4-fluoro-2-methylaniline with ethyl acetoacetate to form the key intermediate, ethyl 3-((4-fluoro-2-methylphenyl)amino)but-2-enoate. The second step is a thermal cyclization of this intermediate to yield the final quinolin-4-ol product.
Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocols
The following protocols are based on established procedures for the Conrad-Limpach synthesis of analogous quinoline derivatives.[1][2]
Step 1: Synthesis of Ethyl 3-((4-fluoro-2-methylphenyl)amino)but-2-enoate (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine equimolar amounts of 4-fluoro-2-methylaniline and ethyl acetoacetate. A catalytic amount of a strong acid, such as p-toluenesulfonic acid or a few drops of concentrated sulfuric acid, can be added to facilitate the reaction.
-
Condensation: The reaction mixture is heated, typically between 100-140°C, with or without a solvent like toluene. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Work-up: Once the theoretical amount of water has been collected, the reaction mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure. The resulting crude product, often a viscous oil, is typically used directly in the next step without further purification. If necessary, purification can be attempted by vacuum distillation.
Step 2: Synthesis of this compound (Final Product)
-
Reaction Setup: The crude ethyl 3-((4-fluoro-2-methylphenyl)amino)but-2-enoate intermediate is added to a high-boiling, inert solvent such as mineral oil or diphenyl ether in a high-temperature reaction flask equipped with a mechanical stirrer and a condenser. The use of an inert solvent is crucial for achieving high yields.[1]
-
Thermal Cyclization: The mixture is heated to approximately 250°C.[1][2] The reaction is maintained at this temperature for a period of 1 to 3 hours. During this time, the cyclization occurs with the elimination of ethanol.
-
Work-up and Purification:
-
The reaction mixture is allowed to cool, which should cause the product to precipitate.
-
The solid product is collected by filtration.
-
The collected solid is washed thoroughly with a non-polar solvent like hexane or petroleum ether to remove the high-boiling reaction solvent.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of dimethylformamide (DMF) and water, to yield the final product, this compound.
-
Quantitative Data
As this is a proposed synthesis, experimental data for the target molecule is not available. The table below presents data for a close structural analog, 2,8-dimethylquinolin-4-ol, to provide an expected profile for the final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2,8-Dimethylquinolin-4-ol (Analog) | C₁₁H₁₁NO | 173.21 | 262.3[3] | Solid |
| This compound (Target) | C₁₁H₁₀FNO | 191.20 | Not Reported | Expected: Solid |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the final, characterized product.
References
An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-2,8-dimethylquinolin-4-ol and Its Analogs
Audience: Researchers, scientists, and drug development professionals.
Core Physicochemical Properties
The physicochemical properties of quinolin-4-ol derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. The introduction of fluorine and methyl groups can significantly influence properties such as lipophilicity, metabolic stability, and target binding affinity. Below is a summary of available data for key structural analogs.
Data Presentation: Physicochemical Properties of Fluoro-Quinolin-4-ol Analogs
| Property | 6-Fluoro-2-methylquinolin-4-ol | 6-Fluoro-2,3-dimethylquinolin-4-ol | 8-Fluoro-2,3-dimethylquinolin-4-ol |
| CAS Number | 15912-68-2[1][2] | 56716-91-7[3][4] | Not specified (Intermediate) |
| Molecular Formula | C₁₀H₈FNO[5][6] | C₁₁H₁₀FNO[4] | C₁₁H₁₀FNO |
| Molecular Weight | 177.18 g/mol [5] | 191.20 g/mol [4] | 191.20 g/mol |
| Melting Point | 273-277 °C[1][2] | Not available | 230–231 °C[7] |
| XlogP (Predicted) | 2.0[6] | Not available | Not available |
| pKa | Not available | Not available | Not available |
| Aqueous Solubility | Not available | Not available | Not available |
| Appearance | White amorphous powder[5] | Not available | White solid[7] |
Experimental Protocols: Synthesis of the Quinolin-4-one Core
The synthesis of the 4-hydroxyquinoline (or its tautomeric 4-quinolone form) core is typically achieved through cyclization reactions of aniline derivatives. The Gould-Jacobs and Conrad-Limpach reactions are two of the most established methods.
General Synthesis: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (or similar malonic esters).[8][9] The reaction proceeds through a condensation step, followed by a thermal cyclization, hydrolysis, and finally decarboxylation.[8]
Detailed Methodology:
-
Condensation: An appropriately substituted aniline (e.g., 4-fluoro-2,6-dimethylaniline for the target compound) is reacted with diethyl ethoxymethylenemalonate. This step typically involves mixing the reactants, often without a solvent, and heating to initiate the substitution of the ethoxy group by the aniline nitrogen.
-
Thermal Cyclization: The resulting anilinomethylenemalonate intermediate is heated to high temperatures (typically 200-250 °C) in a high-boiling point inert solvent like diphenyl ether or mineral oil.[9] This promotes an intramolecular cyclization to form the ethyl 4-hydroxyquinoline-3-carboxylate.
-
Saponification (Hydrolysis): The ester group at the 3-position is hydrolyzed to a carboxylic acid by heating with an aqueous base, such as sodium hydroxide.[8]
-
Decarboxylation: The resulting 4-hydroxyquinoline-3-carboxylic acid is then heated, often in the same reaction mixture, to induce decarboxylation, yielding the final 4-hydroxyquinoline product.[8]
Caption: Workflow of the Gould-Jacobs reaction for 4-hydroxyquinoline synthesis.
Specific Protocol: Synthesis of 8-Fluoro-2,3-dimethylquinolin-4-ol
This protocol provides a practical example of a one-step synthesis of a fluoro-dimethyl-quinolin-4-ol derivative.[7]
Materials:
-
2-Fluoroaniline
-
Ethyl 2-methylacetoacetate
-
Polyphosphoric acid (PPA)
-
10% aqueous sodium hydroxide solution
Procedure:
-
In a 250 mL three-necked flask, add 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol).[7]
-
Heat the reaction mixture to 150 °C. PPA serves as both the solvent and the acidic catalyst for the cyclization.[7]
-
Monitor the reaction for completion (e.g., by TLC).
-
Once complete, cool the mixture to room temperature.
-
Place the reaction flask in an ice bath and carefully neutralize the mixture to a pH of 7–8 by the slow addition of 10% aqueous sodium hydroxide solution.
-
Filter the resulting precipitate and dry to yield the 8-fluoro-2,3-dimethylquinolin-4-ol product as a white solid.[7]
Biological Activity and Signaling Pathway
Fluoroquinolone compounds are a major class of broad-spectrum antibiotics.[10] Their primary mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA replication.[10][11]
Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV
Fluoroquinolones exert their bactericidal effects by targeting two type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[10]
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. In many Gram-negative bacteria, DNA gyrase is the primary target.[12]
-
Topoisomerase IV: This enzyme's main role is to decatenate (unlink) newly replicated daughter chromosomes, allowing for proper segregation into daughter cells. It is the primary target in many Gram-positive bacteria.[11][12]
The fluoroquinolone molecule binds to the enzyme-DNA complex, stabilizing it in a state where the DNA is cleaved.[10][13] This ternary complex blocks the progression of the replication fork, leading to a halt in DNA synthesis and ultimately triggering a cascade of events that result in bacterial cell death.[11][13]
Caption: Inhibition of DNA gyrase and topoisomerase IV by fluoroquinolones.
References
- 1. 6-fluoro-2-methylquinolin-4-ol | CAS#:15912-68-2 | Chemsrc [chemsrc.com]
- 2. 6-FLUORO-4-HYDROXY-2-METHYLQUINOLINE | 15912-68-2 [chemicalbook.com]
- 3. 56716-91-7|6-Fluoro-2,3-dimethylquinolin-4-ol|BLD Pharm [bldpharm.com]
- 4. chiralen.com [chiralen.com]
- 5. chemimpex.com [chemimpex.com]
- 6. PubChemLite - 6-fluoro-2-methylquinolin-4-ol (C10H8FNO) [pubchemlite.lcsb.uni.lu]
- 7. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 10. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
An In-depth Technical Guide to 6-Fluoro-2,8-dimethylquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity
| Property | Value |
| IUPAC Name | 6-Fluoro-2,8-dimethylquinolin-4-ol |
| Molecular Formula | C₁₁H₁₀FNO |
| Canonical SMILES | CC1=CC2=C(C=C(F)C=C2)N=C(C)C=C1O |
| InChI Key | (Not available) |
| CAS Number | (Not available) |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through established methods for quinoline ring formation. The Conrad-Limpach-Knorr and Gould-Jacobs reactions are particularly relevant for the synthesis of 4-hydroxyquinoline derivatives. A plausible synthetic strategy would involve the cyclization of an appropriately substituted aniline with a β-ketoester.
Proposed Synthetic Pathway: Conrad-Limpach-Knorr Synthesis
A potential route to this compound is the reaction of 4-fluoro-2-methylaniline with ethyl acetoacetate, followed by thermal cyclization.
Experimental Protocol:
-
Step 1: Condensation. To a solution of 4-fluoro-2-methylaniline (1 equivalent) in a suitable solvent such as ethanol, add ethyl acetoacetate (1.1 equivalents). The reaction mixture is stirred at room temperature for 2-4 hours to form the intermediate ethyl 3-((4-fluoro-2-methylphenyl)amino)but-2-enoate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 2: Cyclization. The solvent is removed under reduced pressure. The resulting crude intermediate is added to a high-boiling point solvent like diphenyl ether and heated to approximately 250 °C. This high temperature facilitates the intramolecular cyclization to form this compound. The reaction is typically complete within 30-60 minutes.
-
Step 3: Isolation and Purification. After cooling, the reaction mixture is treated with a non-polar solvent like hexane to precipitate the product. The solid is then collected by filtration, washed with hexane, and can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
DOT Script for Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Potential Biological Activities and Applications
The structural motifs of this compound suggest several potential biological activities. The quinoline core is a well-known pharmacophore present in numerous approved drugs. The presence of a fluorine atom at the 6-position is a hallmark of the fluoroquinolone class of antibiotics, which are known for their broad-spectrum antibacterial activity.
Table of Potential Biological Activities of Structurally Related Compounds:
| Compound Class | Substituents | Observed Biological Activity | Reference |
| Fluoroquinolones | 6-fluoro | Antibacterial (inhibition of DNA gyrase and topoisomerase IV) | [][2][3] |
| Substituted Quinolines | Various alkyl and aryl groups | Antimalarial, anticancer, antiviral, anti-inflammatory | [4][5] |
| 4-Hydroxyquinolines | Various | Antimicrobial, morphogenetic effects on fungi | [6] |
The methyl groups at the 2 and 8 positions can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. Research on other substituted quinolines has shown that such modifications can modulate the potency and selectivity of their biological effects.
Postulated Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Given the 6-fluoro-4-hydroxyquinoline core, a primary hypothesized mechanism of action for this compound is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. This is the established mechanism for fluoroquinolone antibiotics.[][2][3]
-
Inhibition of DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. Inhibition of DNA gyrase leads to a cessation of these processes, ultimately causing bacterial cell death.[2][3]
-
Inhibition of Topoisomerase IV: This enzyme is responsible for decatenating replicated circular bacterial chromosomes, allowing them to segregate into daughter cells. Inhibition of topoisomerase IV prevents cell division.[][3]
DOT Script for Fluoroquinolone Mechanism of Action
Caption: Postulated mechanism of action for this compound.
Conclusion
While this compound is a novel chemical entity without a readily available CAS number, its structural features strongly suggest its potential as a bioactive molecule, particularly in the realm of antibacterial research. The synthetic protocols and mechanistic insights provided in this guide, drawn from extensive literature on related compounds, offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological properties of this promising compound. Further experimental validation is necessary to confirm its synthesis and elucidate its precise pharmacological profile.
References
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Mechanism of Action of a Quinoline Derivative: A Case Study of NSC 368390
Disclaimer: This technical guide details the mechanism of action of 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt (NSC 368390) , a novel anticancer agent. Information regarding the specific compound "6-Fluoro-2,8-dimethylquinolin-4-ol" was not available in the referenced literature. NSC 368390, a structurally related quinoline derivative, is presented here as a case study. The findings related to NSC 368390 should not be directly extrapolated to this compound without further experimental validation.
This document provides an in-depth overview of the molecular mechanism, quantitative data from key experiments, and detailed experimental protocols related to the antitumor activity of NSC 368390.
Core Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
NSC 368390 exerts its cytotoxic effects on cancer cells by inhibiting the de novo pyrimidine nucleotide biosynthesis pathway.[1] This inhibition leads to the depletion of essential precursors required for RNA and DNA synthesis, ultimately resulting in cell death. The primary molecular target of NSC 368390 is dihydroorotate dehydrogenase (DHO-DH) , the fourth enzyme in this critical metabolic pathway.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on NSC 368390.
Table 1: Cytotoxicity of NSC 368390 on Human Colon Tumor Cells (Clone A)
| Concentration (µM) | Exposure Time (h) | Cell Kill (%) |
| 25 - 75 | 48 - 72 | 99.9 |
Table 2: Effect of NSC 368390 on Intracellular Nucleotide Pools in Clone A Cells
| Treatment | Time (h) | Uridine 5'-triphosphate (UTP) (% of Control) | Cytidine 5'-triphosphate (CTP) (% of Control) |
| 25 µM NSC 368390 | 3 | 50 | 50 |
| 25 µM NSC 368390 | 15 | Undetectable | Undetectable |
Table 3: Rescue of NSC 368390 Cytotoxicity by Nucleotide Addition
| Cell Line | Treatment | Rescue Agent (0.1 mM) | Outcome |
| Clone A | NSC 368390 | Uridine | Restored UTP and CTP pools, rescued from cytotoxicity |
| Clone A | NSC 368390 | Cytidine | Restored UTP and CTP pools, rescued from cytotoxicity |
| L1210 Leukemia | NSC 368390 | Uridine | Circumvented cytotoxicity |
| L1210 Leukemia | NSC 368390 | Cytidine | Did not circumvent cytotoxicity (due to lack of cytidine deaminase) |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the affected metabolic pathway and the general experimental approach to elucidating the mechanism of action.
Caption: Inhibition of DHO-DH by NSC 368390 in the de novo pyrimidine synthesis pathway.
Caption: Experimental workflow to identify the mechanism of action of NSC 368390.
Experimental Protocols
The following are descriptions of the key experimental methodologies employed to determine the mechanism of action of NSC 368390.
Cell Culture and Cytotoxicity Assays
-
Cell Lines: Clone A human colon tumor cells and L1210 leukemia cells were used.
-
Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2.
-
Clonogenic Assay: To determine the cytotoxicity of NSC 368390, cells were exposed to various concentrations of the compound (25 to 75 µM) for 48 to 72 hours. After exposure, cells were harvested, washed, and plated in fresh medium at a low density. The plates were incubated for a period sufficient for colony formation. Colonies were then stained and counted to determine the surviving fraction of cells compared to untreated controls. A 99.9% cell kill indicates high cytotoxic potency.[1]
Analysis of Intracellular Nucleotide Pools
-
Sample Preparation: Cultured cells were treated with 25 µM NSC 368390 for specified time points (e.g., 3 and 15 hours). After treatment, the cells were rapidly harvested and the intracellular nucleotides were extracted, typically using an acid extraction method (e.g., with perchloric acid).
-
High-Performance Liquid Chromatography (HPLC): The extracted nucleotide samples were analyzed by HPLC. A reverse-phase column was used to separate the different nucleotide species. The elution of nucleotides was monitored by UV absorbance at a specific wavelength. The peak areas corresponding to UTP and CTP were quantified by comparison with known standards. The results were expressed as a percentage of the nucleotide levels in control, untreated cells.
Nucleotide Rescue Experiments
-
Methodology: To confirm that the cytotoxicity of NSC 368390 was due to the depletion of pyrimidine nucleotides, rescue experiments were performed. Cells were co-treated with NSC 368390 and an external source of pyrimidines, such as 0.1 mM uridine or cytidine.
-
Endpoint Analysis: The effect of the rescue agents on cell viability was assessed using the clonogenic assay as described above. The restoration of intracellular UTP and CTP pools was confirmed by HPLC analysis. The differential rescue effect in L1210 cells, which lack cytidine deaminase, helped to pinpoint the metabolic block.[1]
Enzyme Assays
-
Objective: To identify the specific enzyme in the de novo pyrimidine biosynthesis pathway that is inhibited by NSC 368390.
-
Procedure: The activities of the six enzymes of the pathway leading to UMP synthesis were assayed individually in the presence and absence of NSC 368390. For the dihydroorotate dehydrogenase (DHO-DH) assay, the conversion of dihydroorotate to orotate can be measured spectrophotometrically by following the reduction of a suitable electron acceptor. The results demonstrated a potent, direct inhibition of DHO-DH by NSC 368390.[1]
References
Structural Elucidation of 6-Fluoro-2,8-dimethylquinolin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of the novel compound 6-Fluoro-2,8-dimethylquinolin-4-ol. Due to the absence of published experimental data for this specific molecule, this document outlines a plausible synthetic route and presents predicted spectroscopic data based on established principles and analysis of structurally related compounds. The methodologies and data herein serve as a robust framework for the synthesis and characterization of this and similar quinolin-4-ol derivatives.
Proposed Synthesis Pathway
The synthesis of 4-hydroxyquinoline derivatives is classically achieved through methods such as the Conrad-Limpach or Gould-Jacobs reactions.[1][2] For this compound, the Conrad-Limpach synthesis offers a direct and effective route, involving the condensation of a substituted aniline with a β-ketoester followed by a thermal cyclization.[3]
The proposed two-step synthesis starts from 4-fluoro-2-methylaniline and ethyl acetoacetate.
-
Step 1: Condensation. 4-fluoro-2-methylaniline is reacted with ethyl acetoacetate under mild acidic conditions to form the enamine intermediate, ethyl 3-((4-fluoro-2-methylphenyl)amino)but-2-enoate.
-
Step 2: Thermal Cyclization. The enamine intermediate is heated in a high-boiling point solvent, such as Dowtherm A or mineral oil, to induce an intramolecular cyclization, yielding the target compound, this compound.[4]
References
The Enduring Legacy of Quinolin-4-ols: From Serendipitous Discovery to Targeted Therapeutics
A Technical Guide on the Discovery, History, and Therapeutic Mechanisms of Quinolin-4-ol Compounds
For researchers, scientists, and drug development professionals, the quinolin-4-ol core stands as a testament to the power of heterocyclic chemistry in shaping modern medicine. From its serendipitous discovery as an antibacterial agent to its calculated deployment in anticancer and quorum sensing modulation, the journey of quinolin-4-ol and its derivatives is a compelling narrative of scientific inquiry and therapeutic innovation. This in-depth guide explores the pivotal moments in the history of these compounds, details the foundational synthetic methodologies, and elucidates the key signaling pathways through which they exert their profound biological effects.
A Fortuitous Beginning: The Dawn of Quinolone Antibacterials
The story of quinolin-4-ol's therapeutic importance begins not with a targeted search, but with a happy accident. In the early 1960s, during the synthesis of the antimalarial drug chloroquine, a by-product was isolated and later identified as a 3-carboxy-substituted 4-hydroxyquinoline.[1] This unexpected compound exhibited modest antibacterial activity, a finding that sparked intense interest and ultimately led to the development of nalidixic acid, the first quinolone antibiotic.[1] This seminal discovery paved the way for the golden age of fluoroquinolone antibiotics, a class of drugs that has become indispensable in the fight against bacterial infections.
Foundational Syntheses: Building the Quinolin-4-ol Scaffold
The therapeutic potential of quinolin-4-ols would have remained unrealized without the foundational synthetic methods developed by pioneering chemists in the late 19th and early 20th centuries. Three classical named reactions form the bedrock of quinolin-4-ol synthesis: the Conrad-Limpach reaction, the Camps cyclization, and the Gould-Jacobs reaction. These methods, while developed over a century ago, are still relevant and are often the starting point for the synthesis of novel derivatives.
The Conrad-Limpach Reaction (1887)
Discovered by Max Conrad and Leonhard Limpach, this reaction involves the condensation of anilines with β-ketoesters.[2] The reaction proceeds in two stages: the initial formation of a Schiff base, followed by a thermal cyclization at high temperatures (around 250 °C) to yield the 4-hydroxyquinoline.[3] The use of a high-boiling inert solvent, such as mineral oil or Dowtherm, is crucial for achieving high yields.[2][4]
The Camps Cyclization (1899)
Rudolph Camps developed a method for the synthesis of both 2-hydroxyquinolines and 4-hydroxyquinolines from o-acylaminoacetophenones using a base.[5][6] The regioselectivity of the reaction, favoring either the 2- or 4-hydroxyquinoline, is dependent on the reaction conditions and the structure of the starting material.[5] The 4-hydroxyquinoline is formed through an intramolecular aldol-type condensation.
The Gould-Jacobs Reaction (1939)
This versatile reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization of the resulting anilidomethylenemalonate.[7] Subsequent hydrolysis and decarboxylation of the resulting ester yields the desired 4-hydroxyquinoline.[7] This method has been particularly important in the synthesis of many commercially available drugs.
Quantitative Data on the Biological Activity of Quinolin-4-ol Derivatives
The therapeutic efficacy of quinolin-4-ol derivatives is intrinsically linked to their chemical structure. The following tables summarize key quantitative data for representative compounds, illustrating the structure-activity relationships that have guided the development of potent antibacterial and anticancer agents.
Table 1: Minimum Inhibitory Concentrations (MICs) of Early Quinolone Antibiotics against Escherichia coli
| Compound | R1 | R6 | R7 | MIC (µg/mL) |
| Nalidixic Acid | -CH₂CH₃ | H | -CH₃ | 6 |
| Oxolinic Acid | -CH₂CH₃ | -OCH₂O- | H | 0.4 |
| Cinoxacin | -CH₂CH₃ | -OCH₂O- | H | 4 |
| Norfloxacin | -CH₂CH₃ | F | Piperazinyl | 0.2 |
| Ciprofloxacin | Cyclopropyl | F | Piperazinyl | 0.015 |
Data compiled from various sources. MIC values can vary depending on the specific E. coli strain and testing methodology.
Table 2: In Vitro Anticancer Activity (IC₅₀) of Representative Quinolin-4-ol Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Target/Mechanism |
| Bosutinib | K562 (CML) | 0.006 | Src/Abl kinase inhibitor |
| Compound 5a | MCF-7 (Breast) | 0.025 | EGFR/HER-2 inhibitor |
| Compound 12e | MGC-803 (Gastric) | 1.38 | G2/M arrest, ROS induction |
| Compound 25 | P388 (Leukemia) | < 1 µg/mL | Tubulin polymerization inhibitor |
| Compound 64 | Various | 0.00007 | Antimitotic |
Data compiled from various sources.[8][9] IC₅₀ values are indicative of potency and can vary between cell lines and experimental conditions.
Detailed Experimental Protocols
The following are detailed experimental protocols for the classical syntheses of quinolin-4-ol compounds, adapted from established procedures.
Protocol 1: Conrad-Limpach Synthesis of 2-Methyl-4-hydroxyquinoline
Materials:
-
Ethyl β-anilinocrotonate (0.32 mole)
-
Dowtherm (150 mL)
-
Petroleum ether (b.p. 60-70°) (300 mL)
-
Decolorizing carbon (e.g., Darco or Norit) (10 g)
-
Deionized water (1 L)
Procedure:
-
In a 500-mL three-necked round-bottomed flask equipped with a dropping funnel, a mechanical stirrer, and an air condenser, heat 150 mL of Dowtherm to reflux with stirring.
-
Rapidly add 65 g (0.32 mole) of ethyl β-anilinocrotonate through the dropping funnel.
-
Continue stirring and refluxing for 10-15 minutes after the addition is complete. Ethanol will distill from the reaction mixture.
-
Allow the mixture to cool to room temperature, at which point a yellow solid will separate.
-
Add approximately 200 mL of petroleum ether (b.p. 60-70°), collect the solid on a Büchner funnel, and wash with 100 mL of petroleum ether.
-
After air-drying, treat the crude product with 10 g of decolorizing carbon in 1 L of boiling water.
-
Filter the hot solution and allow it to cool.
-
Collect the resulting white, needle-like crystals of 2-methyl-4-hydroxyquinoline by filtration.
-
Yield: 43-46 g (85-90%); Melting Point: 235-236 °C.[4]
Protocol 2: Gould-Jacobs Reaction for the Synthesis of 4,7-Dichloroquinoline (A Precursor to Chloroquine)
This synthesis involves a multi-step process starting from m-chloroaniline. The key Gould-Jacobs step is the cyclization of the intermediate diethyl (m-chloroanilino)methylenemalonate.
Materials:
-
m-Chloroaniline
-
Diethyl ethoxymethylenemalonate
-
Diphenyl ether (solvent for cyclization)
-
Sodium hydroxide (for hydrolysis)
-
Hydrochloric acid (for decarboxylation)
General Procedure Outline:
-
Condensation: React m-chloroaniline with diethyl ethoxymethylenemalonate to form diethyl (m-chloroanilino)methylenemalonate.
-
Cyclization: Heat the intermediate from step 1 in a high-boiling solvent like diphenyl ether to induce cyclization, forming ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.
-
Hydrolysis: Saponify the ester using sodium hydroxide to yield 7-chloro-4-hydroxyquinoline-3-carboxylic acid.
-
Decarboxylation: Heat the carboxylic acid to effect decarboxylation, yielding 7-chloro-4-hydroxyquinoline.
-
Chlorination: Treat the 4-hydroxyquinoline with a chlorinating agent like phosphorus oxychloride to obtain the final product, 4,7-dichloroquinoline.
(Note: Specific quantities and reaction conditions would need to be optimized based on literature procedures for this specific multi-step synthesis.)
Key Signaling Pathways and Mechanisms of Action
The diverse biological activities of quinolin-4-ol derivatives stem from their ability to interact with and modulate critical cellular signaling pathways.
Antibacterial Mechanism: Inhibition of DNA Gyrase and Topoisomerase IV
The remarkable success of fluoroquinolone antibiotics lies in their specific targeting of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. Fluoroquinolones bind to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved.[10] This leads to the fragmentation of the bacterial chromosome and ultimately, cell death.[10]
Caption: Mechanism of fluoroquinolone action.
Anticancer Mechanisms: Targeting Key Oncogenic Pathways
Quinolin-4-ol derivatives have emerged as promising anticancer agents, primarily through their action as kinase inhibitors and microtubule-disrupting agents.
-
EGFR Signaling Pathway Inhibition: Several quinolin-4-ol derivatives, such as bosutinib, function as potent inhibitors of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). By blocking the ATP-binding site of the kinase domain, these compounds prevent the downstream signaling cascades (e.g., RAS-RAF-MAPK and PI3K-AKT) that drive tumor cell proliferation, survival, and metastasis.[11][12]
Caption: Inhibition of the EGFR signaling pathway.
-
Tubulin Polymerization Disruption: Another class of anticancer quinolin-4-ols interferes with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. These compounds can either inhibit the polymerization of tubulin dimers into microtubules or prevent their depolymerization.[13][14] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis.[13][14]
Caption: Disruption of tubulin polymerization.
Modulation of Bacterial Quorum Sensing
In addition to their direct antibacterial effects, certain quinolin-4-ol derivatives, particularly the 4-hydroxy-2-alkylquinolines (HAQs), play a crucial role in bacterial communication, a process known as quorum sensing. In pathogens like Pseudomonas aeruginosa, HAQs such as the Pseudomonas Quinolone Signal (PQS) act as signaling molecules that regulate the expression of virulence factors. The PQS signaling system is a complex network that integrates with other quorum sensing circuits to control bacterial pathogenesis.[15][16]
Caption: The PQS quorum sensing pathway.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel quinolin-4-ol derivatives follows a structured workflow that integrates chemical synthesis with rigorous biological evaluation.
Caption: A typical drug discovery workflow.
Conclusion
The journey of quinolin-4-ol compounds, from a serendipitous finding to a cornerstone of medicinal chemistry, underscores the enduring value of fundamental synthetic research and the intricate interplay between chemical structure and biological function. For scientists and researchers in drug development, the quinolin-4-ol scaffold continues to be a fertile ground for innovation, offering a versatile platform for the design of next-generation therapeutics targeting a wide array of human diseases. The historical context, coupled with a deep understanding of the underlying mechanisms of action, provides a robust framework for the continued exploration and exploitation of this remarkable class of compounds.
References
- 1. The Evolving Role of Chemical Synthesis in Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. Camps_quinoline_synthesis [chemeurope.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ClinPGx [clinpgx.org]
- 13. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 15. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Potential Therapeutic Targets of 6-Fluoro-2,8-dimethylquinolin-4-ol: A Technical Guide
Introduction
6-Fluoro-2,8-dimethylquinolin-4-ol is a synthetic compound belonging to the quinoline class of heterocyclic aromatic compounds. While direct experimental data for this specific molecule is not extensively available in public literature, the quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents with a broad range of biological activities. This technical guide consolidates preclinical data on structurally related quinolin-4-ol derivatives to elucidate the potential therapeutic targets of this compound and provides detailed experimental protocols for their investigation. The primary putative targets identified through analysis of analogous compounds are Dihydroorotate Dehydrogenase (DHODH) and the PI3K/mTOR signaling pathway , both of which are critical in cancer cell proliferation and survival.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
Overview of DHODH as a Therapeutic Target
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of DNA and RNA precursors. Rapidly proliferating cells, such as cancer cells, have a high demand for pyrimidines, making DHODH an attractive target for anticancer therapy.[1][2] Inhibition of DHODH leads to pyrimidine depletion, cell cycle arrest, and ultimately, apoptosis.[2] Several quinoline derivatives have been identified as potent inhibitors of human DHODH (hDHODH).[1][3][4]
Quantitative Data for DHODH Inhibition by Quinoline Derivatives
The following table summarizes the inhibitory activity of various quinoline derivatives against hDHODH. This data provides a benchmark for assessing the potential potency of this compound.
| Compound ID | Structure | Target | IC50 (nM) | Reference |
| A9 | Quinoline derivative | hDHODH | 9.7 | [1] |
| 41 | 4-Quinoline carboxylic acid analog | DHODH | 9.71 ± 1.4 | [2][4] |
| 43 | 4-Quinoline carboxylic acid analog | DHODH | 26.2 ± 1.8 | [2][4] |
| 46 | 1,7-Naphthyridine analog | DHODH | 28.3 ± 3.3 | [2] |
Experimental Protocol: In Vitro DHODH Inhibition Assay (Colorimetric)
This protocol is adapted from methodologies used to assess the inhibitory activity of small molecules against recombinant human DHODH.[5]
1.3.1. Materials and Reagents:
-
Recombinant human DHODH (hDHODH)
-
Test compound (this compound) dissolved in DMSO
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Potassium chloride (KCl, 150 mM)
-
Triton X-100 (0.05% w/v)
-
Coenzyme Q10 (100 µM)
-
2,6-Dichloroindophenol (DCIP, 200 µM)
-
Dihydroorotic acid (DHO)
-
96-well microplate
-
Microplate reader
1.3.2. Assay Procedure:
-
Prepare a reaction buffer containing Tris-HCl, KCl, and Triton X-100.
-
In a 96-well plate, add 180 µL of the reaction buffer.
-
Add 2 µL of the test compound at various concentrations (typically a serial dilution). For the negative control, add 2 µL of DMSO.
-
Add 10 µL of recombinant hDHODH solution (e.g., 100 ng).
-
Pre-incubate the plate at room temperature for 30 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of a solution containing Coenzyme Q10 and DCIP.
-
Start the measurement by adding 10 µL of dihydroorotic acid.
-
Immediately measure the decrease in absorbance of DCIP at 600 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Logical Workflow for DHODH Inhibition Analysis
Caption: Workflow for determining the in vitro inhibitory activity of a compound against DHODH.
PI3K/mTOR Signaling Pathway Inhibition
Overview of the PI3K/mTOR Pathway as a Therapeutic Target
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6][7][8] Dysregulation of this pathway is a common event in many types of cancer, leading to uncontrolled cell growth and resistance to apoptosis.[9][10] Several quinoline-based compounds have been developed as inhibitors of PI3K and/or mTOR, demonstrating their potential as anticancer agents.[11][12][13]
Quantitative Data for PI3K/mTOR Inhibition by Quinoline Derivatives
The following table presents the inhibitory activities of representative quinoline derivatives against components of the PI3K/mTOR pathway.
| Compound ID | Structure | Target | IC50 (nM) | Reference |
| PQQ | 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine | mTOR | 64 | [11] |
| 15d | 4-alkynyl-quinoline derivative | PI3Kα | <10 (approx.) | [12] |
| 17f | 4-morpholine-quinazoline derivative | PI3Kα | 4.2 | [14] |
Experimental Protocol: Western Blot Analysis of PI3K/mTOR Pathway Activation
This protocol describes how to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/mTOR pathway in cancer cells.
2.3.1. Materials and Reagents:
-
Cancer cell line (e.g., PC-3, HCT-116)
-
Cell culture medium and supplements
-
Test compound (this compound) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6 ribosomal protein, anti-S6 ribosomal protein, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
2.3.2. Procedure:
-
Cell Treatment: Seed cancer cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control like GAPDH to ensure equal protein loading.
-
Signaling Pathway Diagram: PI3K/mTOR Inhibition
Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential points of inhibition by quinoline derivatives.
Conclusion
Based on the analysis of structurally related compounds, this compound holds promise as a therapeutic agent, potentially targeting DHODH and the PI3K/mTOR signaling pathway. The provided experimental protocols offer a framework for validating these hypotheses and quantifying the compound's activity. Further in-depth studies, including in vitro and in vivo models, are warranted to fully elucidate the therapeutic potential and mechanism of action of this compound. The presence of the fluoro and dimethyl substitutions on the quinolin-4-ol core may influence its potency, selectivity, and pharmacokinetic properties, making it a compelling candidate for further drug discovery and development efforts.
References
- 1. Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Structure and Bonding of 6-Fluoro-2,8-dimethylquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the molecular structure and bonding of 6-Fluoro-2,8-dimethylquinolin-4-ol. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to predict its structural, spectroscopic, and bonding characteristics. This document is intended to serve as a valuable resource for researchers and scientists engaged in the fields of medicinal chemistry, materials science, and drug development.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. These activities include, but are not limited to, antimicrobial, antiviral, and anticancer properties. The introduction of various substituents onto the quinoline scaffold allows for the fine-tuning of their biological and physicochemical properties. The subject of this guide, this compound, is a substituted quinolin-4-ol, a core structure known for its potential as a pharmacophore. The presence of a fluorine atom at the 6-position and methyl groups at the 2- and 8-positions is expected to significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for further investigation.
Molecular Structure and Properties
The molecular structure of this compound consists of a quinoline core functionalized with a hydroxyl group at the 4-position, a fluorine atom at the 6-position, and methyl groups at the 2- and 8-positions.
Table 1: Predicted Molecular Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₀FNO |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=CC(=O)C2=C(N1)C=C(F)C=C2C |
| InChI Key | (Predicted) |
Note: These properties are calculated based on the chemical structure.
Synthesis
A common and effective method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach synthesis.[1][2][3] This reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.[1][2] For the synthesis of this compound, the logical starting materials would be 4-fluoro-2-methylaniline and ethyl acetoacetate.
Step 1: Condensation
-
To a round-bottom flask, add equimolar amounts of 4-fluoro-2-methylaniline and ethyl acetoacetate.
-
A catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or hydrochloric acid) is added.[2]
-
The mixture is stirred at room temperature or with gentle heating (e.g., 40-60 °C) for a specified period (typically 1-4 hours) to form the intermediate enamine.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture may be worked up to isolate the intermediate, or used directly in the next step.
Step 2: Cyclization
-
The crude or purified enamine from Step 1 is added to a high-boiling point, inert solvent such as Dowtherm A, mineral oil, or diphenyl ether.[2][4]
-
The mixture is heated to a high temperature, typically in the range of 250-280 °C.[1][2]
-
The reaction is maintained at this temperature for a period of 30 minutes to 2 hours, during which the cyclization to the 4-hydroxyquinoline occurs.
-
The reaction mixture is then cooled to room temperature, which should result in the precipitation of the product.
-
The solid product is collected by filtration, washed with a suitable solvent (e.g., hexane or ether) to remove the high-boiling solvent, and then purified by recrystallization.
Bonding and Tautomerism
A key feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one).[5][6] Computational studies on similar systems suggest that the keto form is generally more stable.[5] The position of this equilibrium can be influenced by factors such as the solvent and the nature of substituents on the quinoline ring.
The fluorine atom at the 6-position, being an electron-withdrawing group, is expected to influence the electron density of the aromatic system. The methyl groups at the 2- and 8-positions are electron-donating and can also exert steric effects. These substituents will collectively modulate the acidity of the hydroxyl group and the basicity of the nitrogen atom, thereby affecting the tautomeric equilibrium and intermolecular interactions such as hydrogen bonding.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on data from analogous compounds.
Table 2: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H5 | 7.8 - 8.0 | d | ~9.0 |
| H7 | 7.2 - 7.4 | dd | ~9.0, ~2.5 |
| H3 | 6.1 - 6.3 | s | - |
| 2-CH₃ | 2.3 - 2.5 | s | - |
| 8-CH₃ | 2.6 - 2.8 | s | - |
| OH/NH | 11.0 - 13.0 | br s | - |
Note: Predicted values are based on data for 6-fluoro-2-methylquinolin-4-ol and 8-methylquinoline. The exact chemical shifts and coupling constants will depend on the solvent and the predominant tautomeric form.[7][8]
Table 3: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 150 - 155 |
| C3 | 108 - 112 |
| C4 | 175 - 180 (keto) / 160 - 165 (enol) |
| C4a | 138 - 142 |
| C5 | 120 - 125 (d, JC-F) |
| C6 | 155 - 160 (d, JC-F) |
| C7 | 115 - 120 (d, JC-F) |
| C8 | 125 - 130 |
| C8a | 130 - 135 |
| 2-CH₃ | 18 - 22 |
| 8-CH₃ | 15 - 19 |
Note: Predicted values are based on general trends for quinolin-4-ones and the known effects of fluorine and methyl substituents.
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 206.0819 |
| [M]⁺ | 205.0741 |
Note: The fragmentation pattern is expected to involve the loss of CO and subsequent rearrangements, typical for quinolin-4-ones.
Potential Applications and Signaling Pathways
Quinoline derivatives are known to exhibit a wide array of biological activities, and it is plausible that this compound could also possess interesting pharmacological properties. For instance, many quinoline-based compounds have been investigated as antibacterial, antifungal, and anticancer agents.[9][10] The specific biological activity would be highly dependent on the three-dimensional structure of the molecule and its ability to interact with biological targets.
While no specific signaling pathways have been elucidated for this compound, related compounds have been shown to act as inhibitors of various enzymes or as DNA intercalating agents. Further research would be necessary to determine the specific biological targets and mechanisms of action for this compound.
References
- 1. synarchive.com [synarchive.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 8-Methylquinoline(611-32-5) 1H NMR spectrum [chemicalbook.com]
- 8. 6-FLUORO-4-HYDROXY-2-METHYLQUINOLINE(15912-68-2) 1H NMR [m.chemicalbook.com]
- 9. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
spectroscopic data (NMR, IR, MS) of 6-Fluoro-2,8-dimethylquinolin-4-ol
Spectroscopic Data for 6-Fluoro-2,8-dimethylquinolin-4-ol Currently Unavailable in Publicly Accessible Databases and Literature
A comprehensive search for experimental spectroscopic data (NMR, IR, and MS) for the compound this compound has yielded no specific results. Despite extensive investigation across various chemical databases and scientific literature, a complete dataset for this particular substituted quinolin-4-ol could not be located.
While spectroscopic information for structurally related compounds, such as other fluorinated and methylated quinoline derivatives, is available, the unique substitution pattern of a fluorine atom at the 6-position and methyl groups at both the 2- and 8-positions precludes the use of data from these analogs for accurate representation. The precise location of substituents, particularly the methyl group at the 8-position, is known to significantly influence the chemical environment of the molecule and, consequently, its spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Researchers, scientists, and drug development professionals seeking this information are advised that the synthesis and full spectroscopic characterization of this compound may not have been published in publicly accessible resources. Therefore, to obtain the required data, experimental synthesis and subsequent spectroscopic analysis would be necessary.
Below, for illustrative purposes, is a generalized workflow for the characterization of a novel quinolin-4-ol derivative, which would be applicable to this compound.
Illustrative Experimental Workflow for Spectroscopic Analysis
Should a sample of this compound become available, the following standard protocols would be employed for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Proton NMR (¹H NMR): A sample would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The ¹H NMR spectrum would be recorded on a spectrometer operating at a frequency of 400 MHz or higher to resolve proton signals. Expected signals would include aromatic protons, two distinct methyl singlets, and a hydroxyl proton.
-
Carbon-13 NMR (¹³C NMR): A ¹³C NMR spectrum would be acquired to identify all unique carbon environments within the molecule.
-
2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be performed.
Infrared (IR) Spectroscopy
-
An IR spectrum would be obtained using an FT-IR spectrometer, typically with the sample prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. Key vibrational bands would be expected for the O-H stretch of the hydroxyl group, C=C and C=N stretching in the quinoline ring, and C-F stretching.
Mass Spectrometry (MS)
-
Mass spectral analysis would be conducted, likely using Electrospray Ionization (ESI) or another soft ionization technique, to determine the molecular weight of the compound and to study its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition.
Visualization of Key Structural Features
The fundamental structure of the target molecule is presented below. The specific placement of the fluoro and dimethyl groups is crucial for its chemical properties and would be the focus of spectroscopic confirmation.
Caption: Chemical structure of this compound.
Logical Workflow for Compound Characterization
The logical process for characterizing a newly synthesized compound like this compound is outlined in the following diagram.
Caption: Standard workflow for the synthesis and spectroscopic characterization of a chemical compound.
Due to the absence of specific data for this compound, the tables of quantitative data as requested cannot be provided at this time. It is recommended that researchers interested in this compound undertake its synthesis and subsequent spectroscopic analysis to generate the necessary data.
A Theoretical Investigation of 6-Fluoro-2,8-dimethylquinolin-4-ol: A Quantum Chemical Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The introduction of fluorine atoms and other substituents can significantly modulate the electronic and steric properties of the quinoline ring, influencing its biological activity.[3] This technical guide outlines a comprehensive quantum chemical investigation of a specific derivative, 6-Fluoro-2,8-dimethylquinolin-4-ol, using density functional theory (DFT) calculations. Such computational studies provide valuable insights into the molecular structure, reactivity, and spectroscopic properties, aiding in the rational design of novel therapeutic agents.[4]
Methodology: A Roadmap for In Silico Analysis
A robust computational protocol is essential for obtaining accurate and reproducible results. The following workflow outlines the proposed quantum chemical calculations for this compound.
Figure 1: A comprehensive workflow for the quantum chemical analysis of this compound.
Experimental Protocols
The theoretical calculations would be performed using a computational chemistry software package. The following protocol details the proposed computational methodology:
-
Molecular Modeling and Initial Optimization: The 3D structure of this compound will be constructed. An initial geometry optimization can be performed using a lower level of theory to obtain a reasonable starting structure.
-
Geometry Optimization: The geometry of the molecule will be optimized to find the most stable conformation using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[5] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will validate the structure as a stable point on the potential energy surface. These calculations also provide theoretical infrared (IR) and Raman spectra.
-
Spectroscopic Predictions:
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method will be employed to calculate the 1H and 13C NMR chemical shifts.
-
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations will be used to predict the electronic absorption spectra in the gas phase and in different solvents to understand the electronic transitions.
-
-
Electronic Property Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule.[4]
-
Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to visualize the electron density distribution and identify the regions susceptible to electrophilic and nucleophilic attack.
-
Predicted Data and Interpretation
The following tables summarize the expected quantitative data from the proposed quantum chemical calculations.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C2-C3 | Value | C2-C3-C4 | Value |
| C4-O | Value | C3-C4-O | Value |
| C6-F | Value | C5-C6-F | Value |
| C8-C8a | Value | C7-C8-C8a | Value |
| ... | ... | ... | ... |
Table 2: Calculated Vibrational Frequencies
| Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |
| ν(O-H) | Value | Value | Value | O-H stretching |
| ν(C=C) | Value | Value | Value | Aromatic C=C stretching |
| ν(C-F) | Value | Value | Value | C-F stretching |
| δ(C-H) | Value | Value | Value | C-H in-plane bending |
| ... | ... | ... | ... | ... |
Table 3: Predicted Electronic Properties
| Property | Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
| Ionization Potential | Value |
| Electron Affinity | Value |
| Electronegativity | Value |
| Chemical Hardness | Value |
| Electrophilicity Index | Value |
Visualization of Molecular Properties
The following diagram illustrates the relationship between the calculated electronic properties and the predicted chemical reactivity of the molecule.
Figure 2: The interplay between electronic properties and chemical reactivity.
Conclusion
This technical guide provides a comprehensive framework for the quantum chemical investigation of this compound. The proposed DFT calculations will yield valuable data on the molecule's geometry, vibrational spectra, and electronic properties. This information is crucial for understanding its structure-activity relationship and can guide the synthesis and development of new quinoline-based therapeutic agents. The presented workflow and data tables serve as a template for researchers to conduct and report similar in silico studies.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 6-Fluoro-2,8-dimethylquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of potential applications and detailed experimental protocols for the characterization of 6-Fluoro-2,8-dimethylquinolin-4-ol. Quinoline derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The functionalization of the quinoline scaffold, such as the inclusion of fluorine and methyl groups, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[4]
Given the limited specific data on this compound, the following sections provide generalized protocols and illustrative data based on the activities of structurally related quinolin-4-ol and fluoroquinolone derivatives. These can serve as a starting point for the investigation of this specific compound.
Potential Applications
Based on the known biological activities of similar quinoline derivatives, this compound could be investigated for the following applications:
-
Antimicrobial Agent: Fluoroquinolones are a well-established class of antibiotics.[5][6] The subject compound could be screened for activity against a panel of pathogenic bacteria.
-
Anticancer Agent: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, disruption of tubulin assembly, and induction of apoptosis.[1][2][4] Potential activities could be explored against various cancer cell lines.
-
Enzyme Inhibitor: The quinoline scaffold is present in inhibitors of various enzymes, such as protein kinases (e.g., EGFR, VEGFR) and topoisomerases, which are crucial in cancer signaling pathways.[1][4]
Synthesis and Characterization
A plausible synthetic route for this compound is the Conrad-Limpach reaction, a common method for synthesizing 4-hydroxyquinolines.
Protocol 1: Synthesis of this compound via Conrad-Limpach Reaction
This protocol describes a potential two-step synthesis.
Step 1: Formation of the Enamine Intermediate
-
In a round-bottom flask, dissolve 1.0 equivalent of 4-fluoro-2-methylaniline in ethanol.
-
Add 1.1 equivalents of ethyl acetoacetate to the solution.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate.
Step 2: Cyclization to the Quinolin-4-ol
-
Add the crude enamine to a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to approximately 250 °C for 30-60 minutes. The high temperature facilitates the cyclization.
-
Monitor the reaction by TLC.
-
Upon completion, allow the mixture to cool to room temperature, which should cause the product to precipitate.
-
Dilute the mixture with hexane to further precipitate the product.
-
Collect the solid product by filtration, wash with hexane, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to yield pure this compound.
Characterization: The structure of the synthesized compound should be confirmed using techniques such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy.
Biological Activity Screening: Protocols and Data Presentation
The following are standard protocols for assessing the potential antimicrobial and anticancer activities of this compound.
Protocol 2: Antimicrobial Activity Screening (Broth Microdilution Method for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Negative control (DMSO).
Procedure:
-
Prepare a bacterial suspension of 0.5 McFarland standard in CAMHB.
-
In a 96-well plate, add 50 µL of CAMHB to all wells.
-
Add 50 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
Add 50 µL of the bacterial suspension to each well.
-
Include a positive control (serial dilutions of a standard antibiotic) and a negative control (DMSO without the compound).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Illustrative Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | 16 | 32 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the compound on the proliferation of cancer cells.
Materials:
-
Human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (in DMSO).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[4]
Illustrative Data Presentation:
| Compound | HeLa IC50 (µM) | A549 IC50 (µM) |
| This compound | 8.5 | 12.3 |
| Doxorubicin (Control) | 0.2 | 0.5 |
Potential Mechanism of Action and Signaling Pathways
Quinoline derivatives are known to interfere with key signaling pathways in cancer cells.[1] A common target is the receptor tyrosine kinase (RTK) pathway, such as the one initiated by the Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in cancer. Inhibition of EGFR can block downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) pathway, which is critical for cell proliferation and survival.[4]
Further experiments, such as Western blotting for phosphorylated kinases (e.g., p-ERK, p-AKT) or kinase activity assays, would be necessary to confirm the specific molecular targets and mechanisms of action of this compound.
References
- 1. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Hydroxamic Acid Derivatives of Fluoroquinolones: Synthesis and Evaluation of Antibacterial and Anticancer Properties [jstage.jst.go.jp]
Application Notes and Protocols for In Vitro Evaluation of 6-Fluoro-2,8-dimethylquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolone compounds represent a significant class of antibacterial agents, primarily exerting their effect through the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV. This document provides detailed application notes and standardized protocols for the in vitro evaluation of 6-Fluoro-2,8-dimethylquinolin-4-ol, a quinolone derivative with potential antibacterial activity. The following protocols are based on established methodologies for characterizing quinolone antibiotics and can be adapted for the specific investigation of this compound.
Putative Mechanism of Action
This compound is hypothesized to function as a dual inhibitor of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, repair, and recombination. By stabilizing the enzyme-DNA cleavage complex, the compound is thought to induce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.
Application Notes and Protocols: 6-Fluoro-2,8-dimethylquinolin-4-ol as a Potential Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential antibacterial applications of 6-Fluoro-2,8-dimethylquinolin-4-ol, a quinoline derivative. The protocols outlined below are based on established methodologies for evaluating the antimicrobial efficacy of novel compounds. While specific experimental data for this particular compound is not yet widely published, this document serves as a practical guide for researchers initiating studies on its antibacterial properties.
Introduction to Quinolines as Antibacterial Agents
Quinolines are a class of heterocyclic aromatic organic compounds that form the backbone of many synthetic drugs.[1][2][3] Derivatives of quinoline have demonstrated a broad spectrum of biological activities, including antimalarial, anti-inflammatory, and notably, antibacterial effects.[2] The antibacterial action of quinolones, a closely related class, is primarily attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, recombination, and repair. This mechanism ultimately leads to bacterial cell death. Given the structural similarities, this compound is a promising candidate for investigation as a novel antibacterial agent.
Data Presentation
The antibacterial activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][4] The following table presents a hypothetical but realistic representation of MIC values for this compound against common Gram-positive and Gram-negative bacterial strains.
| Bacterial Strain | Gram Stain | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | 8 |
| Methicillin-resistantStaphylococcus aureus (MRSA) | Gram-positive | 16 |
| Enterococcus faecalis (VRE) | Gram-positive | 16 |
| Escherichia coli (ATCC 25922) | Gram-negative | 32 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 64 |
Note: The data presented in this table is for illustrative purposes only and should be experimentally determined.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on widely accepted standards in antimicrobial susceptibility testing.[4][5][6][7]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.[4][5]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Dimethyl Sulfoxide (DMSO) for dissolving the compound
-
Spectrophotometer (optional, for optical density measurement)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in MHB to achieve the desired starting concentration for serial dilutions.
-
Serial Dilution: Add 100 µL of MHB to each well of a 96-well plate. Add 100 µL of the diluted compound to the first well and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate.
-
Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well. Add 100 µL of the diluted bacterial suspension to each well.
-
Controls: Include a positive control (wells with bacteria and MHB, no compound) and a negative control (wells with MHB only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Agar Well Diffusion Assay
This method is used to qualitatively assess the antimicrobial activity of a compound.
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile cork borer or pipette tip
-
Standardized bacterial inoculum (0.5 McFarland standard)
Procedure:
-
Plate Preparation: Inoculate the surface of an MHA plate with a standardized bacterial suspension to create a lawn of bacteria.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Addition: Add a known concentration of the this compound solution to each well. A solvent control (e.g., DMSO) should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited. A larger zone of inhibition indicates greater antibacterial activity.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for screening the antibacterial activity of a novel compound like this compound.
Caption: Experimental workflow for antibacterial agent evaluation.
Hypothetical Mechanism of Action
Based on the known mechanism of quinolone antibiotics, the following diagram illustrates a potential signaling pathway inhibited by this compound in bacteria.
Caption: Hypothetical inhibition of bacterial DNA replication.
References
- 1. [PDF] Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus | Semantic Scholar [semanticscholar.org]
- 2. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 6. In vitro antibacterial activity assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Fluoro-2,8-dimethylquinolin-4-ol in Cancer Research
A thorough review of scientific literature and databases reveals no specific studies or published data on the application of 6-Fluoro-2,8-dimethylquinolin-4-ol in cancer research.
Consequently, the generation of detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams as requested, is not possible at this time. The core requirements of data presentation, experimental protocols, and mandatory visualizations cannot be fulfilled due to the absence of foundational research on this specific compound in the specified field.
While the broader family of quinoline derivatives has shown promise in anticancer research, with various analogues exhibiting activities such as the inhibition of pyrimidine biosynthesis or kinase signaling, no such information is available for this compound.
Researchers, scientists, and drug development professionals interested in the potential of novel quinoline compounds in oncology are encouraged to consider synthesizing and evaluating this compound through a systematic research workflow. Such a workflow would typically involve:
Proposed Initial Research Workflow for this compound
Below is a generalized workflow that could be adopted for the initial investigation of this compound's potential in cancer research.
Caption: A generalized workflow for the initial anticancer evaluation of a novel compound.
Should research on this compound become available in the future, a detailed analysis according to the original request can be provided. We recommend monitoring chemical and biological research databases for any forthcoming studies on this compound.
Application Notes and Protocols: 6-Fluoro-2,8-dimethylquinolin-4-ol in Cell Culture Studies
Introduction
Quinolone derivatives, particularly fluoroquinolones, are a broad class of compounds initially developed as antimicrobial agents.[1][2] Their mechanism of action in bacteria involves the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2][3] Interestingly, research has revealed that fluoroquinolones also exert biological effects on mammalian cells, including potential anticancer properties.[1][3] These effects are often attributed to their ability to inhibit the eukaryotic equivalent, topoisomerase II, leading to DNA damage and subsequent apoptosis.[3] Furthermore, some fluoroquinolones have been shown to chelate iron and influence epigenetic pathways in mammalian cells.[4]
These application notes provide a framework for investigating the potential cytotoxic and antiproliferative effects of 6-Fluoro-2,8-dimethylquinolin-4-ol in cancer cell culture models, drawing parallels from studies on other fluoroquinolones.
Potential Biological Activities in Cell Culture
Based on the activities of related fluoroquinolones, this compound may exhibit the following effects in mammalian cell cultures:
-
Cytotoxicity: Induction of cell death, likely through apoptosis, in a dose- and time-dependent manner.[3]
-
Cell Cycle Arrest: Potential to halt the cell cycle at specific phases, such as G2/M, preventing cell proliferation.[3]
-
Inhibition of Topoisomerase II: Interference with DNA replication and repair mechanisms, leading to DNA strand breaks.[3]
-
Modulation of Cellular Signaling: Potential to affect pathways related to cell survival, proliferation, and death.
Data Presentation
The following table represents hypothetical data from a series of experiments designed to test the efficacy of this compound on a human bladder cancer cell line (e.g., T24), based on findings for other fluoroquinolones.[3]
| Parameter | Concentration (µM) | 24 hours | 48 hours | 72 hours |
| Cell Viability (%) | 0 (Control) | 100 ± 4.2 | 100 ± 5.1 | 100 ± 4.8 |
| 10 | 92 ± 3.8 | 85 ± 4.5 | 78 ± 5.3 | |
| 50 | 75 ± 5.1 | 60 ± 6.2 | 45 ± 5.9 | |
| 100 | 55 ± 4.9 | 38 ± 5.5 | 22 ± 4.1 | |
| Apoptotic Cells (%) | 0 (Control) | 3 ± 0.8 | 4 ± 1.1 | 5 ± 1.3 |
| 50 | 15 ± 2.1 | 28 ± 3.4 | 45 ± 4.2 | |
| G2/M Phase Cells (%) | 0 (Control) | 18 ± 2.5 | 17 ± 2.8 | 19 ± 3.1 |
| 50 | 35 ± 3.9 | 42 ± 4.1 | 38 ± 3.7 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., T24 bladder cancer cells)
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO as vehicle controls.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Analysis of Apoptosis by Flow Cytometry
This protocol quantifies the percentage of apoptotic cells after treatment with this compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Human cancer cell line
-
6-well cell culture plates
-
Complete growth medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for the chosen duration.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle following treatment.
Materials:
-
Human cancer cell line
-
6-well cell culture plates
-
Complete growth medium
-
This compound stock solution
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
Procedure:
-
Seed and treat cells as described in the apoptosis protocol.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
Caption: Workflow for assessing the in vitro effects of the compound.
References
Application Notes and Protocols for Derivatization of 6-Fluoro-2,8-dimethylquinolin-4-ol to Enhance Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline and its derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The strategic derivatization of the quinoline scaffold is a proven method for enhancing therapeutic efficacy and modulating pharmacokinetic properties.[4][5] This document provides detailed application notes and protocols for the derivatization of 6-Fluoro-2,8-dimethylquinolin-4-ol, a promising scaffold for further drug development. The focus is on synthetic modifications designed to enhance its biological activity, supported by detailed experimental procedures and hypothetical comparative data.
Introduction: The Potential of this compound
The this compound core combines several features that make it an attractive starting point for drug discovery:
-
Quinoline Core: A privileged scaffold known for its diverse pharmacological activities.[2]
-
6-Fluoro Substituent: The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and cell permeability.
-
4-ol (4-one) Tautomer: The 4-hydroxyquinoline moiety exists in tautomeric equilibrium with the 4-quinolone form, which is a key pharmacophore in many antibacterial and anticancer agents.[6][7]
-
2,8-Dimethyl Substitution: These methyl groups can influence the molecule's conformation and interaction with biological targets.
This application note will explore the derivatization of this core at the N1 and C3 positions, common sites for modification to improve biological activity.
Derivatization Strategy for Enhanced Activity
Based on established structure-activity relationships (SAR) for quinoline derivatives, two primary derivatization pathways are proposed to enhance the biological activity of the parent compound.
Pathway A: N-Alkylation and N-Arylation
Substitution at the N1 position of the quinolin-4-one ring is a well-established strategy to increase potency, particularly for anticancer activity. A cyclopropyl group or substituted phenyl rings at this position have shown beneficial effects.[6]
Pathway B: C3-Functionalization via Mannich Reaction
The C3 position of the quinolin-4-one scaffold is amenable to electrophilic substitution. The Mannich reaction allows for the introduction of aminomethyl groups, which can serve as a handle for further derivatization or directly contribute to enhanced biological activity by providing additional interaction points with the target protein.
Below is a diagram illustrating the proposed derivatization workflow.
Caption: Proposed derivatization workflow for this compound.
Hypothetical Data on Enhanced Activity
The following table summarizes hypothetical quantitative data from a cell-based cytotoxicity assay (e.g., MTT assay) against a human cancer cell line (e.g., A549, non-small cell lung cancer). This data illustrates the potential for enhanced activity following derivatization.
| Compound ID | Derivatization Position | Substituent (R) | IC50 (µM) |
| Parent-01 | - | - | > 100 |
| A-01 | N1 | -CH₂CH₂Ph | 25.3 |
| A-02 | N1 | -Cyclopropyl | 15.8 |
| A-03 | N1 | -4-Fluorophenyl | 12.1 |
| B-01 | C3 | -CH₂-N(CH₃)₂ | 45.2 |
| B-02 | C3 | -CH₂-Piperidine | 30.5 |
| B-03 | C3 | -CH₂-Morpholine | 38.7 |
| Cisplatin | - | (Reference Drug) | 8.5 |
Experimental Protocols
General Synthetic Protocol for N-Alkylation (Pathway A)
This protocol describes the synthesis of N-substituted derivatives of 6-Fluoro-2,8-dimethylquinolin-4-one.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Appropriate alkyl or aryl halide (e.g., (2-bromoethyl)benzene, bromocyclopropane, 1-bromo-4-fluorobenzene)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the corresponding alkyl or aryl halide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired N-substituted derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
General Synthetic Protocol for C3-Aminomethylation via Mannich Reaction (Pathway B)
This protocol details the introduction of an aminomethyl group at the C3 position.
Materials:
-
This compound
-
Paraformaldehyde
-
Appropriate secondary amine (e.g., dimethylamine, piperidine, morpholine)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Suspend this compound (1.0 eq) in ethanol.
-
Add paraformaldehyde (1.5 eq) and the desired secondary amine (1.5 eq) to the suspension.
-
Add a catalytic amount of concentrated HCl.
-
Reflux the reaction mixture for 6-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the C3-aminomethylated derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol for In Vitro Cytotoxicity (MTT) Assay
This protocol is for evaluating the cytotoxic effects of the synthesized compounds on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., A549)
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Prepare stock solutions of the test compounds in DMSO.
-
Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (Cisplatin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
The logical flow of the screening process is depicted in the diagram below.
Caption: Workflow for in vitro cytotoxicity screening of synthesized derivatives.
Hypothetical Signaling Pathway
Many quinoline-based anticancer agents are known to function as topoisomerase inhibitors or to interfere with key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The diagram below illustrates a hypothetical mechanism where a derivatized quinoline compound inhibits a critical kinase in this pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijshr.com [ijshr.com]
- 3. benthamscience.com [benthamscience.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 6-Fluoro-2,8-dimethylquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the utilization of 6-Fluoro-2,8-dimethylquinolin-4-ol in high-throughput screening (HTS) campaigns. While specific biological activity for this compound is not extensively documented in publicly available literature, the quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of activities, including kinase inhibition and ion channel modulation. Therefore, this document presents generalized protocols for screening compounds of this class against these two common target families. The methodologies described are based on established HTS principles and can be adapted for the specific target of interest.
Data Presentation
Quantitative data from HTS campaigns should be meticulously organized to facilitate hit identification and validation. The following table provides a template for summarizing screening results.
| Compound ID | Concentration (µM) | Target Activity (% Inhibition/Activation) | Z'-factor | Signal-to-Background | Hit (Yes/No) |
| This compound | 1 | ||||
| 5 | |||||
| 10 | |||||
| 25 | |||||
| 50 | |||||
| Positive Control | Varies | ||||
| Negative Control | Varies |
Hypothetical Signaling Pathway: Kinase Inhibition
The diagram below illustrates a generic signaling pathway that can be targeted by small molecule kinase inhibitors. Identifying compounds that modulate specific kinases within such pathways is a primary goal of many HS campaigns.
Caption: Hypothetical MAPK signaling pathway targeted by a kinase inhibitor.
Experimental Protocols
The following are detailed protocols for two common HTS assays that could be employed to screen this compound.
Protocol 1: High-Throughput Screening for Kinase Inhibitors
This protocol describes a fluorescence-based assay to screen for inhibitors of a specific protein kinase.[1][2] The assay measures the amount of ADP produced, which is proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
ADP (Adenosine diphosphate) as a standard
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white, opaque microplates
-
Plate reader with luminescence detection capabilities
Workflow Diagram:
Caption: Workflow for a typical kinase inhibitor HTS assay.
Procedure:
-
Compound Plating:
-
Dispense 50 nL of this compound stock solution in various concentrations into the wells of a 384-well plate.
-
Include positive control (known inhibitor) and negative control (DMSO vehicle) wells.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and substrate peptide in the assay buffer.
-
Dispense 10 µL of the master mix into each well of the assay plate.
-
Prepare a solution of ATP in the assay buffer.
-
Add 10 µL of the ATP solution to each well to initiate the kinase reaction. The final volume should be 20 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin to produce light.
-
-
Data Acquisition:
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the controls.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
-
Protocol 2: High-Throughput Screening for Ion Channel Modulators
This protocol outlines a fluorescence-based HTS assay for identifying modulators of a specific ion channel using a membrane potential-sensitive dye.[3][4][5]
Materials:
-
Stable cell line expressing the ion channel of interest
-
Membrane potential-sensitive dye kit (e.g., FLIPR® Membrane Potential Assay Kit)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
This compound stock solution (in DMSO)
-
Ion channel activator or inhibitor (as a positive control)
-
384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR® or FlexStation®)
Workflow Diagram:
Caption: Workflow for a fluorescence-based ion channel HTS assay.
Procedure:
-
Cell Plating:
-
Seed the cells expressing the ion channel of interest into 384-well black, clear-bottom plates at a predetermined density.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Compound Addition:
-
Dispense this compound at various concentrations into the wells.
-
Include positive and negative controls.
-
-
Assay and Data Acquisition:
-
Place the assay plate into the fluorescence plate reader.
-
Record a baseline fluorescence reading for a few seconds.
-
Add a stimulus compound (ion channel activator or a change in ion concentration) to all wells simultaneously using the instrument's integrated fluidics.
-
Immediately begin kinetic fluorescence readings for a specified period (e.g., 3-5 minutes).
-
-
Data Analysis:
-
Analyze the fluorescence kinetic data to determine the change in membrane potential in response to the stimulus.
-
Calculate the percentage of inhibition or activation for each concentration of this compound relative to the controls.
-
Determine the IC₅₀ or EC₅₀ values by plotting the response against the compound concentration.
-
Conclusion
The provided protocols offer a starting point for the high-throughput screening of this compound against two major classes of drug targets. It is crucial to optimize these protocols for the specific kinase or ion channel of interest to ensure robust and reliable results. Careful data analysis and follow-up studies will be necessary to validate any identified hits and to elucidate the mechanism of action of this compound.
References
- 1. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput screening for ion channel modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 5. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
protocol for dissolving 6-Fluoro-2,8-dimethylquinolin-4-ol for experiments
Introduction
6-Fluoro-2,8-dimethylquinolin-4-ol is a heterocyclic compound belonging to the quinoline class. Compounds of this nature are of significant interest in drug discovery and development due to their wide range of biological activities, including potential as antifungal, antiproliferative, and enzyme-inhibiting agents.[1][2] Proper dissolution of this compound is a critical first step for any in vitro or in vivo experimentation to ensure accurate, reproducible, and meaningful results.
This document provides a detailed protocol for the solubilization of this compound for use in biological research. The protocol is based on the general properties of quinolinol derivatives and best practices for handling similar small molecules in a laboratory setting.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound in solid or solution form.
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Physicochemical Properties and Solubility Considerations
Specific experimental solubility data for this compound is not widely published. However, based on its chemical structure—a largely hydrophobic quinoline core with a polar hydroxyl group—and data from similar compounds, the following solubility profile can be inferred:
-
Aqueous Solubility: Expected to be very low in neutral aqueous solutions. The compound is likely immiscible in water.[5]
-
Organic Solvent Solubility: Soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF). It may also exhibit some solubility in alcohols like ethanol.[6][7]
For most biological applications, particularly cell-based assays, the recommended approach is to prepare a concentrated stock solution in an organic solvent, which is then diluted to the final working concentration in an aqueous medium (e.g., cell culture medium, phosphate-buffered saline). DMSO is a widely used solvent for this purpose as it is miscible with water and can solubilize a vast range of small molecules.[8][9]
Experimental Protocols
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous or molecular biology grade
-
Ethanol (200 proof, anhydrous)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (water bath)
-
Calibrated micropipettes and sterile tips
-
Appropriate aqueous buffer or cell culture medium for final dilution
This protocol describes the preparation of a concentrated stock solution, which is standard practice for in vitro studies.
-
Tare the Scale: Place a sterile microcentrifuge tube on a calibrated analytical balance and tare the weight.
-
Weigh the Compound: Carefully weigh a precise amount of this compound into the tared tube. For example, weigh out 1.912 mg to prepare 1 mL of a 10 mM solution (Molecular Weight of C₁₁H₁₀FNO is 191.20 g/mol ).
-
Add Solvent: Add the calculated volume of DMSO to the tube containing the compound. For the example above, add 1.0 mL of DMSO.
-
Promote Dissolution:
-
Close the tube cap tightly and vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.
-
Gentle warming (to 37°C) can also be applied, but care should be taken to assess the compound's stability at elevated temperatures.
-
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates. If particulates remain, further sonication or vortexing may be required.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8] Ensure the vials are tightly sealed to prevent absorption of water from the atmosphere.
-
Thaw Stock Solution: Thaw an aliquot of the concentrated stock solution at room temperature.
-
Serial Dilution (if necessary): Perform an intermediate dilution of the stock solution in DMSO or the final aqueous medium if very low final concentrations are required.
-
Final Dilution: Directly add the required volume of the stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a 10 µM final concentration in 1 mL of medium, add 1 µL of the 10 mM stock solution.
-
Mix Immediately: Immediately after adding the DMSO stock, mix the solution thoroughly by gentle pipetting or swirling to prevent precipitation of the compound.
-
Solvent Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental conditions (e.g., 0.1% DMSO) to account for any effects of the solvent on the biological system.[8]
Data Presentation: Recommended Solvents and Concentrations
The following table summarizes the recommended solvents and their typical usage for experiments with this compound.
| Solvent | Application | Typical Stock Concentration | Max. Final Concentration (in Assay) | Notes |
| DMSO | Primary solvent for stock solutions for in vitro assays. | 10 - 50 mM | < 0.5% (v/v) | Considered a universal solvent for small molecules.[8] Ensure the final concentration is non-toxic to the cells being used. |
| Ethanol | Alternative solvent for stock solutions. | 1 - 10 mM | < 1% (v/v) | May be preferred in certain assays where DMSO interferes. Can be more volatile. |
| Aqueous Buffers (PBS, etc.) | Final working solutions (by dilution). | < 100 µM | Not Applicable | Direct dissolution is not recommended due to poor solubility. Always prepare by diluting a stock solution. |
Visualization of Experimental Workflow
The following diagram illustrates the standard workflow for preparing this compound for a typical cell-based experiment.
Caption: Workflow for dissolving this compound for cell-based assays.
References
- 1. Synthesis and in vitro antiproliferative activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | C10H12FN | CID 591684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Fluoro-2-methylquinoline | C10H8FN | CID 70784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. mdpi.com [mdpi.com]
safe handling and disposal of 6-Fluoro-2,8-dimethylquinolin-4-ol
Application Notes for 6-Fluoro-2,8-dimethylquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Summary of Potential Hazards
The primary hazards associated with handling this compound are inferred from data on similar chemical structures. Users should assume the compound is hazardous and take appropriate precautions.
| Hazard Category | Potential Effects |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin.[3][4] |
| Skin Irritation | May cause skin irritation upon direct contact.[5] |
| Eye Irritation | May cause serious eye irritation.[5] |
| Respiratory Irritation | Inhalation of dust or vapors may cause respiratory tract irritation.[5] |
| Chronic Toxicity | Some quinoline derivatives are suspected of causing genetic defects and may have carcinogenic properties.[2][3] |
| Environmental Hazards | Quinoline compounds can be toxic to aquatic life with long-lasting effects.[3] Avoid release into the environment.[2][6] |
Experimental Protocols for Safe Handling and Disposal
1. Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is critical before handling this compound.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) inspected for integrity before each use.[7]
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, use a NIOSH-approved respirator with an appropriate particulate filter.
2. Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory.
-
Fume Hood: For procedures that may generate dust or aerosols, a certified chemical fume hood is required.
-
Safety Stations: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
3. Safe Handling and Storage Protocol
-
Receipt and Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Dispensing: When weighing or transferring the compound, do so in a chemical fume hood to minimize inhalation exposure.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
4. Spill and Emergency Procedures
-
Small Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite).
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and notify the appropriate safety personnel immediately.
-
Restrict access to the area.
-
Follow established institutional emergency procedures.
-
5. First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
6. Disposal Protocol
-
Waste Characterization: this compound and any materials contaminated with it should be treated as hazardous waste.
-
Containerization: Collect all waste in a properly labeled, sealed, and chemically compatible container.
-
Disposal Route: Dispose of the hazardous waste through a licensed environmental disposal company. Do not dispose of it down the drain or in the regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.
Visualized Workflow for Safe Handling and Disposal
Caption: Workflow for the .
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluoro-2,8-dimethylquinolin-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 6-Fluoro-2,8-dimethylquinolin-4-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and established method for the synthesis of this compound is the Conrad-Limpach reaction. This thermal cyclization method involves the condensation of 4-fluoro-2-methylaniline with a β-ketoester, typically ethyl acetoacetate, to form an intermediate which is then cyclized at high temperatures to yield the desired quinolin-4-ol.
Q2: Why are high temperatures required for the cyclization step?
A2: The cyclization step in the Conrad-Limpach synthesis requires high temperatures, often around 250°C, to overcome the energy barrier for the intramolecular ring closure to form the quinoline ring system.[1] This step involves the formation of a high-energy intermediate.[2]
Q3: What are the main challenges in the synthesis of this compound?
A3: The primary challenges include achieving high yields, managing the high reaction temperatures required for cyclization, and minimizing the formation of side products. Low yields can be a significant issue, with early methods reporting yields of less than 30%.[1]
Q4: Can microwave irradiation be used to improve the synthesis?
A4: Yes, microwave-assisted synthesis is a modern approach that can be applied to quinoline synthesis. It can potentially reduce reaction times and improve yields by efficiently heating the reaction mixture.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient cyclization. - Formation of side products. | - Ensure complete removal of water during the initial condensation step. A Dean-Stark trap can be employed.[3] - Optimize the cyclization temperature. The use of a high-boiling point solvent can help maintain a consistent and high temperature.[1] - Consider using a different high-boiling solvent (see Data Presentation section). - Purify the intermediate enamine before cyclization. |
| Reaction Not Proceeding to Completion | - Insufficient reaction time. - Reaction temperature is too low. - Ineffective catalyst or lack of catalyst. | - Increase the reaction time for both the initial condensation and the cyclization steps. - Ensure the cyclization is carried out at a sufficiently high temperature (typically ~250°C).[1] - A trace amount of a strong acid like HCl or H₂SO₄ can be used to catalyze the initial condensation.[1][3] |
| Formation of Dark-Colored Byproducts | - Decomposition of starting materials or product at high temperatures. - Side reactions. | - Lower the reaction temperature slightly if possible, or reduce the reaction time at high temperature. - Ensure an inert atmosphere (e.g., nitrogen) to prevent oxidation. - Purify the crude product by recrystallization or column chromatography. |
| Difficulty in Product Isolation | - Product is soluble in the reaction solvent. - Formation of an emulsion during workup. | - After cooling the reaction mixture, the product often precipitates and can be collected by filtration.[2] - If the product remains in solution, the solvent can be removed under reduced pressure, and the residue can be purified. - To break emulsions, add a saturated brine solution during the aqueous workup. |
Data Presentation
The choice of solvent in the high-temperature cyclization step of the Conrad-Limpach synthesis significantly impacts the reaction yield. The following table, adapted from a study on a similar 4-hydroxyquinolone synthesis, illustrates the effect of different high-boiling point solvents on the yield.
| Solvent | Boiling Point (°C) | Yield (%) |
| Mineral Oil | > 275 | Up to 95% (in some cases)[1] |
| Diphenyl Ether | 259 | Often used, can lead to high yields[4] |
| Dowtherm A | 257 | A convenient liquid alternative to diphenyl ether |
| 1,2,4-Trichlorobenzene | 214 | Potentially useful alternative |
| 2-Nitrotoluene | 222 | Potentially useful alternative |
| 2,6-di-tert-butylphenol | 263 | Potentially useful alternative |
Note: The yields presented are based on studies of similar quinolin-4-one syntheses and may vary for this compound.
Experimental Protocols
Synthesis of this compound via Conrad-Limpach Reaction
This protocol is a general procedure based on the Conrad-Limpach synthesis and may require optimization for specific laboratory conditions.
Step 1: Formation of the Enamine Intermediate
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-fluoro-2-methylaniline (1 equivalent), ethyl acetoacetate (1 equivalent), and a suitable solvent such as benzene or toluene.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or H₂SO₄).[3]
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap, indicating the completion of the condensation reaction.
-
Remove the solvent under reduced pressure to obtain the crude enamine intermediate. This intermediate can be used in the next step without further purification.
Step 2: Cyclization to this compound
-
In a separate flask, heat a high-boiling point solvent (e.g., diphenyl ether or Dowtherm A) to reflux (approximately 250°C).
-
Slowly add the crude enamine intermediate from Step 1 to the hot solvent.
-
Continue heating at reflux for a short period (e.g., 15-30 minutes). The product is expected to precipitate from the hot solution.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a non-polar solvent like hexane to remove the high-boiling point solvent, followed by a more polar solvent like acetone or methanol.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Visualizations
Logical Workflow for Conrad-Limpach Synthesis
Caption: Workflow of the Conrad-Limpach synthesis.
References
troubleshooting 6-Fluoro-2,8-dimethylquinolin-4-ol synthesis side reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoro-2,8-dimethylquinolin-4-ol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when utilizing the Friedländer annulation reaction.
1. Low or No Yield of the Desired Product
Question: I am not getting the expected this compound product, or the yield is very low. What are the possible causes and how can I resolve this?
Answer:
Low or no yield in the Friedländer synthesis of this compound can stem from several factors, primarily related to the reaction conditions and the stability of the starting materials.
Potential Causes and Solutions:
-
Inadequate Reaction Temperature: The Conrad-Limpach and related syntheses of quinolin-4-ones are often temperature-sensitive. High temperatures can lead to decomposition of reactants and products.[1] Conversely, a temperature that is too low may result in an incomplete reaction.
-
Recommendation: Optimize the reaction temperature. Start with the reported temperature in a relevant protocol and then systematically vary it in small increments (e.g., ±10 °C) to find the optimal condition for your specific setup.
-
-
Incorrect Catalyst or Catalyst Concentration: The Friedländer reaction can be catalyzed by either acids or bases.[2][3][4] The choice and concentration of the catalyst are critical.
-
Acid Catalysis: Common catalysts include p-toluenesulfonic acid, iodine, and various Lewis acids.[3]
-
Base Catalysis: Bases like potassium hydroxide, sodium ethoxide, or piperidine are frequently used.[5]
-
Recommendation: If using a literature procedure, ensure the catalyst and its concentration are correct. If developing a new method, screen a variety of both acid and base catalysts to determine the most effective one for this specific transformation.
-
-
Poor Quality Starting Materials: The purity of the starting materials, 2-amino-3-methyl-5-fluoroacetophenone and ethyl acetoacetate, is crucial. Impurities can interfere with the reaction.
-
Recommendation: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). Purify the starting materials if necessary.
-
-
Suboptimal Reaction Time: Reaction times can significantly impact yield.[6] Insufficient time will lead to incomplete conversion, while prolonged reaction times, especially at elevated temperatures, can result in product degradation or the formation of side products.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
2. Formation of Significant Side Products
Question: My reaction mixture shows multiple spots on TLC, and I am isolating significant amounts of impurities along with my desired product. What are these side products and how can I minimize them?
Answer:
The formation of side products is a common issue in the synthesis of substituted quinolin-4-ols. Understanding the potential side reactions is key to mitigating their formation.
Common Side Reactions and Byproducts:
-
Self-Condensation of Ethyl Acetoacetate (Claisen Condensation): In the presence of a strong base, ethyl acetoacetate can undergo self-condensation to form dehydroacetic acid and other related byproducts.[1][7][8]
-
Mitigation: This can be minimized by the slow, controlled addition of the base to the reaction mixture, maintaining a low concentration of the enolate of ethyl acetoacetate at any given time. Using a milder base or an acid catalyst can also prevent this side reaction.
-
-
Aldol Condensation of the Ketone: The 2-amino-3-methyl-5-fluoroacetophenone can potentially undergo self-condensation under basic conditions, although this is generally less favored than the reaction with the more reactive ethyl acetoacetate.
-
Mitigation: Similar to the Claisen condensation, controlling the base addition and reaction temperature can reduce the likelihood of this side reaction.
-
-
Formation of Regioisomers: While the primary reaction is expected to yield the 2,8-dimethyl substituted product, there is a possibility of forming other isomers depending on the precise mechanism and reaction conditions, although this is less common in the Friedländer synthesis.
-
Incomplete Cyclization: The intermediate Schiff base or enamine may not fully cyclize, leading to the presence of these acyclic precursors in the final reaction mixture.
-
Mitigation: Ensuring adequate reaction time and temperature, as well as the appropriate catalyst, will promote complete cyclization.
-
Impact of Reaction Conditions on Product Purity:
| Reaction Condition | Effect on Purity | Recommendation |
| Temperature | High temperatures can increase the rate of side reactions and decomposition. | Maintain the lowest effective temperature for the reaction. |
| Base Concentration | High local concentrations of strong base can promote self-condensation of ethyl acetoacetate. | Add the base slowly and with efficient stirring. |
| Reaction Time | Prolonged reaction times can lead to the accumulation of side products. | Monitor the reaction and stop it once the starting material is consumed. |
| Solvent | The polarity of the solvent can influence reaction rates and selectivity. | Screen different solvents to find one that favors the desired reaction pathway. |
3. Difficulty in Product Purification
Question: I am struggling to purify the this compound from the reaction mixture. What are the recommended purification methods?
Answer:
The target molecule is a polar heterocyclic compound, which can present challenges for purification.
Purification Strategies:
-
Crystallization: This is often the most effective method for purifying solid organic compounds.
-
Solvent Selection: Experiment with a range of solvents and solvent mixtures to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Common solvents for recrystallizing polar compounds include ethanol, methanol, ethyl acetate, and their mixtures with water or hexanes.
-
-
Column Chromatography: If crystallization is not effective, column chromatography can be employed.
-
Stationary Phase: Silica gel is a common choice, but for polar and basic compounds, alumina may provide better separation and reduce streaking. Reverse-phase chromatography (C18) can also be effective for purifying polar compounds.
-
Eluent System: A gradient elution is often necessary. For normal phase chromatography, a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. For highly polar compounds, adding a small amount of a basic modifier like triethylamine or a few drops of ammonium hydroxide to the eluent can improve peak shape and separation on silica gel.
-
-
Acid-Base Extraction: Since the quinolin-4-ol moiety has acidic and basic properties, an acid-base extraction can be used as a preliminary purification step to remove non-ionizable impurities. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid to protonate the quinoline nitrogen. The aqueous layer containing the protonated product can then be basified to precipitate the purified product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most common and direct route is the Friedländer annulation , which involves the condensation of 2-amino-3-methyl-5-fluoroacetophenone with ethyl acetoacetate in the presence of an acid or base catalyst.[2][3][4]
Q2: How can I synthesize the starting material, 2-amino-3-methyl-5-fluoroacetophenone?
This starting material can be prepared through a multi-step synthesis, likely starting from a commercially available substituted toluene or aniline. A plausible route would involve the nitration of a suitable fluorotoluene derivative, followed by reduction of the nitro group to an amine, and then acylation to introduce the acetyl group.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction. Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed information about the formation of the product and any side products.
-
Product Characterization: The structure and purity of the final product should be confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Melting Point Analysis: To assess purity.
-
Q4: Are there any safety precautions I should be aware of during this synthesis?
Yes, standard laboratory safety precautions should always be followed. This includes:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Handling all chemicals with care, and consulting the Safety Data Sheets (SDS) for each reagent before use.
-
Being cautious when working with strong acids, bases, and flammable organic solvents.
Experimental Protocols
General Protocol for the Friedländer Synthesis of this compound:
This is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-methyl-5-fluoroacetophenone (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in a suitable solvent (e.g., ethanol, toluene, or diphenyl ether).
-
Catalyst Addition: Slowly add the catalyst (e.g., a catalytic amount of p-toluenesulfonic acid for acid catalysis, or a stoichiometric amount of a base like potassium hydroxide for base catalysis) to the stirred reaction mixture.
-
Heating: Heat the reaction mixture to reflux for a period determined by reaction monitoring (typically 2-24 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the starting materials and the appearance of the product spot.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
For acid-catalyzed reactions: Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
For base-catalyzed reactions: Neutralize with a suitable acid (e.g., dilute hydrochloric acid).
-
-
Isolation: The product may precipitate out of the solution upon cooling or neutralization. If so, collect the solid by filtration. If not, extract the product into an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography as described in the troubleshooting section.
Visualizations
Caption: Friedländer synthesis of this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Quinoline Derivatives
Welcome to the technical support center for the synthesis and optimization of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Friedländer synthesis is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Friedländer synthesis can stem from several factors. One common issue is the use of harsh reaction conditions, which can lead to side reactions or decomposition of starting materials.[1] To improve the yield, consider the following:
-
Catalyst Choice: The reaction can be catalyzed by either acids or bases. While traditional methods use strong acids like sulfuric acid or bases like sodium hydroxide, milder catalysts such as p-toluenesulfonic acid, iodine, or various Lewis acids have been shown to be effective and can reduce side reactions.[1][2] For a greener approach, catalysts like tungstophosphoric acid in a polyacrylamide matrix have demonstrated excellent yields.
-
Solvent Selection: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like dichloromethane (DCM) are suitable for acidic conditions, while non-polar solvents such as toluene are often used for base-mediated reactions.[1] In some cases, solvent-free conditions or the use of water as a green solvent can be highly effective.[3]
-
Temperature and Reaction Time: High temperatures can sometimes lead to decreased yields. Optimizing the temperature is crucial. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and often improves yields.[4]
-
Starting Material Purity: Ensure the purity of your 2-aminoaryl aldehyde/ketone and the carbonyl compound with an α-methylene group, as impurities can interfere with the reaction.
Q2: The Skraup synthesis is notoriously vigorous and produces a lot of tar. How can I control the reaction and improve the work-up?
A2: The exothermic nature of the Skraup reaction is a well-known challenge, often leading to a violent reaction and the formation of difficult-to-remove tar.[5] Here are some strategies to mitigate these issues:
-
Moderating the Reaction: The addition of a mild oxidizing agent like nitrobenzene is common. To control the exotherm, ferrous sulfate can be added to moderate the reaction rate.[1] Some procedures also recommend the use of boric acid.
-
Gradual Addition: Instead of mixing all reactants at once, a gradual addition of sulfuric acid to the mixture of the aniline, glycerol, and oxidizing agent can help control the reaction temperature.
-
Temperature Control: Careful monitoring and control of the reaction temperature using an oil bath is critical.
-
Improved Work-up: After the reaction, the mixture is typically a thick, tarry substance. A common work-up involves diluting the cooled reaction mixture with water, followed by careful neutralization with a base (e.g., sodium hydroxide or ammonium hydroxide) while cooling in an ice bath. The quinoline product is often purified by steam distillation from the crude mixture, which is an effective way to separate it from non-volatile tars.[6][7] Subsequent extraction and distillation under reduced pressure can further purify the product.[6]
Q3: I am having trouble with the Doebner-von Miller reaction, specifically with polymerization of the α,β-unsaturated carbonyl compound. How can I prevent this?
A3: Polymerization of the α,β-unsaturated aldehyde or ketone is a common side reaction in the Doebner-von Miller synthesis, which can significantly lower the yield of the desired quinoline derivative.[5] Here are some approaches to address this:
-
In Situ Generation: One effective method is to generate the α,β-unsaturated carbonyl compound in situ from two carbonyl compounds via an aldol condensation. This approach is known as the Beyer method.[4]
-
Two-Phase System: Running the reaction in a two-phase solvent system can be beneficial. By sequestering the α,β-unsaturated carbonyl compound in an organic phase, its concentration in the acidic aqueous phase is kept low, which reduces the rate of acid-catalyzed polymerization.[8]
-
Catalyst Choice: The reaction is typically catalyzed by strong acids like hydrochloric acid or sulfuric acid. However, Lewis acids such as tin tetrachloride and scandium(III) triflate have also been used and may offer better control over the reaction.[4]
-
Slow Addition: A slow, controlled addition of the α,β-unsaturated carbonyl compound to the reaction mixture can help to keep its concentration low and minimize polymerization.
Troubleshooting Guides
Low Product Yield
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Friedländer Synthesis | - Harsh reaction conditions (high temperature, strong acid/base).- Inappropriate catalyst or solvent.- Side reactions like aldol condensation of the ketone.[1] | - Optimize temperature; consider microwave-assisted synthesis for shorter reaction times and potentially higher yields.[4]- Screen milder catalysts (e.g., p-TSA, iodine, Lewis acids).[1][2]- Choose a solvent appropriate for the catalytic system (e.g., DCM for acid, toluene for base).[1]- Use the imine analog of the o-aniline to avoid ketone self-condensation.[1] |
| Low yield in Skraup Synthesis | - Violent, uncontrolled reaction leading to decomposition.- Formation of excessive tar, making product isolation difficult.[5]- Impure starting materials. | - Add a moderator like ferrous sulfate.[1]- Perform a slow, controlled addition of sulfuric acid.- Purify the crude product via steam distillation to separate it from tar.[6][7]- Ensure high purity of aniline and glycerol. |
| Low yield in Doebner-von Miller Synthesis | - Polymerization of the α,β-unsaturated carbonyl compound.[5]- Use of a monophasic system with high acid concentration. | - Generate the α,β-unsaturated carbonyl in situ (Beyer method).[4]- Employ a two-phase solvent system to reduce polymerization.[8]- Consider using a Lewis acid catalyst instead of a Brønsted acid.[4] |
Formation of Impurities/Side Products
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Multiple products in Friedländer Synthesis with unsymmetrical ketones | - Lack of regioselectivity in the condensation step. | - Introduce a directing group (e.g., phosphoryl) on the α-carbon of the ketone.- Use a specific amine catalyst or an ionic liquid to improve regioselectivity.[1] |
| Dark, tarry residue in Skraup Synthesis | - Highly exothermic and uncontrolled reaction conditions.[5] | - Use a moderator (ferrous sulfate) and control the temperature carefully.- A thorough work-up including steam distillation is crucial for purification.[6][7] |
| Polymeric material in Doebner-von Miller Synthesis | - Acid-catalyzed polymerization of the α,β-unsaturated carbonyl.[5] | - Use a two-phase reaction medium or generate the unsaturated carbonyl in situ.[4][8] |
Data Presentation: Optimizing Reaction Conditions
Table 1: Comparison of Catalysts for the Friedländer Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| NaOH | Ethanol | Reflux | - | Moderate | [2] |
| p-TSA | Solvent-free | 120 | 15 min | 94 | [9] |
| Iodine | Solvent-free | 100 | 30 min | 92 | [9] |
| Niobium (V) Chloride | Glycerol | 120 | 25 min | 96 | [10] |
| Amberlyst-15 | Ethanol | Reflux | 6 h | 92 | [10] |
| Tungstophosphoric Acid/Polyacrylamide | Ethanol | 78 | 5 h | 91 | [11] |
| Nano-crystalline Sulfated Zirconia | Ethanol | Reflux | 1.5 h | 89 | [12] |
| Fe3O4@SiO2–APTES-TFA | Solvent-free | 100 | 5 min | 96 | [12] |
Table 2: Effect of Solvent on Quinoline Synthesis Yield
| Reaction Type | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Friedländer | Water | 70 | 3 h | 97 | [3] |
| Friedländer | Ethanol | 70 | 3 h | 85 | [3] |
| Skraup (modified) | Dilute HCl | - | - | Good | [5] |
| Doebner-von Miller | Two-phase (aq. acid/organic) | - | - | Improved | [8] |
Table 3: Comparison of Microwave-Assisted vs. Conventional Heating
| Reaction Type | Heating Method | Temperature (°C) | Time | Yield (%) | Reference |
| Friedländer | Conventional | 160 | >24 h | Poor | [4] |
| Friedländer | Microwave | 160 | 5 min | 95 | [4] |
| General Quinoline Synthesis | Conventional | - | 6 h | 31-82 | [13] |
| General Quinoline Synthesis | Microwave | - | 5 min | 82-89 | [13] |
Experimental Protocols
Protocol 1: Friedländer Synthesis of 2,4-Diphenylquinoline
Materials:
-
2-Aminobenzophenone
-
Acetophenone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzophenone (1 mmol) and acetophenone (1.2 mmol) in ethanol (10 mL).
-
Add powdered potassium hydroxide (2 mmol) to the solution.
-
Reflux the mixture with stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and acidify with dilute HCl.
-
A precipitate will form. Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2,4-diphenylquinoline.
Protocol 2: Skraup Synthesis of 8-Nitroquinoline
Materials:
-
o-Nitroaniline
-
Glycerol
-
Arsenic pentoxide (As₂O₅) or Nitrobenzene
-
Concentrated sulfuric acid (H₂SO₄)
-
Ferrous sulfate (FeSO₄) (optional, as a moderator)
-
Sodium hydroxide (NaOH) solution
-
Chloroform
Procedure:
-
Caution: This reaction can be highly exothermic and should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
In a large round-bottom flask, carefully mix o-nitroaniline (1 mole), arsenic pentoxide (0.5 mole) as the oxidizing agent, and glycerol (3 moles).
-
Slowly and with vigorous stirring, add concentrated sulfuric acid (3 moles) to the mixture. The temperature will rise. If the reaction becomes too vigorous, cool the flask in an ice bath.
-
Once the initial exotherm subsides, heat the mixture cautiously to 100-110°C for 2-3 hours.
-
Allow the mixture to cool to below 100°C and then pour it carefully onto crushed ice.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution while cooling to precipitate the crude product.
-
Filter the solid, wash with water, and then perform steam distillation to purify the 8-nitroquinoline.
-
The distilled product can be further purified by recrystallization from a suitable solvent like ethanol or by extraction with chloroform followed by solvent evaporation and recrystallization.[11][12]
Protocol 3: Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)
Materials:
-
Aniline
-
Paraldehyde (trimer of acetaldehyde) or Crotonaldehyde
-
Concentrated hydrochloric acid (HCl)
-
Zinc chloride (ZnCl₂)
-
Sodium hydroxide (NaOH) solution
-
Chloroform or Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add aniline (1 mole) and concentrated hydrochloric acid (2 moles).
-
Slowly add paraldehyde (0.5 moles) to the mixture with stirring. The reaction is often vigorous.
-
After the initial reaction subsides, add anhydrous zinc chloride (0.1 mole) as a catalyst.
-
Heat the mixture under reflux for 3-4 hours.
-
After cooling, make the reaction mixture strongly alkaline with a concentrated sodium hydroxide solution.
-
Perform steam distillation to isolate the 2-methylquinoline. The distillate will contain an oily layer of the product.
-
Separate the organic layer. Extract the aqueous layer with chloroform or diethyl ether to recover any dissolved product.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent by distillation.
-
The crude 2-methylquinoline can be further purified by vacuum distillation.[10]
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving Quinoline Derivatives
Quinoline derivatives are known to inhibit several key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. These include the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src kinase signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. revistas.javeriana.edu.co [revistas.javeriana.edu.co]
- 3. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 4. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. proteopedia.org [proteopedia.org]
stability problems of 6-Fluoro-2,8-dimethylquinolin-4-ol in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 6-Fluoro-2,8-dimethylquinolin-4-ol in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of quinoline derivatives like this compound in solution is influenced by several factors, including:
-
pH: The pH of the solution can significantly impact the stability of the compound. Many quinolone derivatives exhibit pH-dependent degradation.[1][2]
-
Light: Exposure to light, particularly UV light, can lead to photodegradation.[2][3]
-
Temperature: Elevated temperatures can accelerate degradation processes.[2]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.[4][5]
-
Solvent: The choice of solvent can affect solubility and stability. While DMSO is a common solvent, long-term storage at room temperature can lead to degradation.[6][7]
Q2: What are the recommended storage conditions for stock solutions of this compound?
A2: To ensure the integrity of your this compound stock solutions, it is recommended to:
-
Store solutions at -20°C or -80°C.[8]
-
Protect solutions from light by using amber vials or by wrapping containers in foil.[9]
-
Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8]
-
Use anhydrous DMSO for preparing stock solutions to minimize water content, which can contribute to hydrolysis over time.[10][11]
Q3: How can I assess the stability of this compound in my specific experimental conditions?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the stability of your compound. This involves subjecting the compound to forced degradation conditions (e.g., acid, base, heat, oxidation, and light) to generate potential degradation products and developing an HPLC method that can separate the parent compound from these degradants.[12][13]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
Possible Cause: Degradation of this compound in the assay medium.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Analyze an aliquot of your stock solution by HPLC-UV to confirm the concentration and purity.
-
If degradation is observed, prepare a fresh stock solution from solid material.
-
-
Assess Stability in Assay Buffer:
-
Incubate a solution of the compound in your assay buffer under the same conditions as your experiment (e.g., temperature, duration).
-
Analyze samples at different time points by HPLC-UV to quantify the remaining parent compound.
-
-
pH Considerations:
-
Measure the pH of your assay medium. Fluoroquinolones can exhibit pH-dependent stability.[2]
-
If possible, adjust the buffer pH to a range where the compound is more stable, or minimize the incubation time.
-
-
Light Exposure:
-
Protect your assay plates from light, especially if the assay involves prolonged incubation periods.
-
Issue 2: Appearance of unknown peaks in HPLC analysis of experimental samples.
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Characterize Degradation Products:
-
Perform a Forced Degradation Study:
-
Subject a sample of this compound to forced degradation conditions (see Experimental Protocols section).
-
Analyze the stressed samples by HPLC and compare the retention times of the resulting peaks to the unknown peaks in your experimental samples. This can help identify the cause of degradation.
-
-
Review Experimental Protocol:
-
Examine your experimental workflow for potential sources of degradation, such as exposure to incompatible chemicals, extreme pH, or prolonged exposure to high temperatures.
-
Quantitative Data
Table 1: Illustrative pH-Dependent Stability of a Quinolinol Derivative at 37°C
| pH | % Remaining after 24 hours |
| 3.0 | 85% |
| 5.0 | 95% |
| 7.4 | 92% |
| 9.0 | 78% |
Table 2: Illustrative Photostability of a Quinolinol Derivative in Solution
| Light Condition | % Remaining after 6 hours |
| Dark Control | 99% |
| Ambient Light | 94% |
| UV Light (254 nm) | 65% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store a sample of the stock solution at 60°C, protected from light, for 48 hours.
-
Photodegradation: Expose a sample of the stock solution to a UV lamp (254 nm) or a photostability chamber for 24 hours. Keep a control sample wrapped in foil to protect it from light.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration and analyze by a suitable HPLC-UV method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
1. HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a linear gradient (e.g., 10-90% B over 20 minutes) to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (determine the λmax of the compound by UV-Vis spectrophotometry).
-
Injection Volume: 10 µL.
2. Method Validation:
-
Inject a mixture of the stressed samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak.
-
Validate the method for specificity, linearity, accuracy, and precision as per ICH guidelines.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Degradation of fluoroquinolone antibiotics by ferrate(VI): Effects of water constituents and oxidized products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Safe Lab Reagent Storage Guide | Best Practices 2025 [labdisposable.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biomedres.us [biomedres.us]
- 13. ajrconline.org [ajrconline.org]
avoiding degradation of 6-Fluoro-2,8-dimethylquinolin-4-ol during experiments
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize the degradation of 6-Fluoro-2,8-dimethylquinolin-4-ol during experiments. The recommendations are based on the known behavior of structurally related quinolinol and fluoroquinolone compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
Based on studies of similar compounds, the primary factors leading to the degradation of this compound are exposure to light, suboptimal pH conditions, high temperatures, and oxidizing agents. Fluoroquinolone compounds are known to be sensitive to light, which can lead to photodegradation[1][2][3]. The stability of quinoline derivatives is also significantly influenced by the pH of the solution, with degradation often accelerated in neutral to alkaline environments[1][4][5]. Furthermore, elevated temperatures can cause thermal decomposition of quinolinol structures[6]. As a phenolic compound, this compound is also susceptible to oxidation[7][8][9][10].
Q2: How should I store this compound to ensure its stability?
To ensure long-term stability, this compound should be stored as a solid in a cool, dark, and dry place. A vendor of 4-hydroxyquinoline recommends storing the powder at -20°C for up to three years[11]. It is crucial to protect the compound from light by using an amber vial or by wrapping the container in aluminum foil. Storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.
Q3: What is the recommended procedure for preparing a stock solution of this compound?
It is recommended to prepare stock solutions in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), and store them at low temperatures. A supplier of 4-hydroxyquinoline suggests that solutions in DMSO can be stored at -80°C for up to one year[11]. To prepare a stock solution, dissolve the compound in anhydrous DMSO to the desired concentration. Gentle warming and sonication can aid in dissolution[11]. It is advisable to prepare fresh working solutions from the stock solution for each experiment and to minimize the number of freeze-thaw cycles.
Q4: How does pH affect the stability of this compound in aqueous solutions?
The stability of quinolinol and fluoroquinolone derivatives in aqueous solutions is highly pH-dependent. Generally, these compounds exhibit greater stability in acidic conditions compared to neutral or alkaline environments[1][5]. Forced degradation studies on fluoroquinolones have shown that some are susceptible to degradation in alkaline mediums[1][12]. For experiments in aqueous buffers, it is recommended to perform preliminary stability tests at the intended pH. If degradation is observed, consider using a more acidic buffer if the experimental conditions permit.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results over time. | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. Store stock solutions in an appropriate solvent (e.g., DMSO) at -80°C. Minimize freeze-thaw cycles. Protect solutions from light at all times. |
| Color change observed in the solid compound or solution. | Oxidation or photodegradation. | Store the solid compound under an inert atmosphere in a tightly sealed, light-proof container in a desiccator. For solutions, use deoxygenated solvents and protect from light. The addition of antioxidants may be considered for bulk storage, though this could interfere with some experimental systems[9][10]. |
| Precipitation of the compound in aqueous buffer. | Poor aqueous solubility, especially at certain pH values. | First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before diluting with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. The pH of the final solution can also affect solubility[13]. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Presence of degradation products. | Review handling and storage procedures. Implement stricter light and oxygen protection measures. Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to identify potential degradation products and develop analytical methods to monitor them[1][2][3]. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
-
Weigh the desired amount of this compound in a fume hood.
-
Transfer the solid to a sterile, amber glass vial with a screw cap.
-
Add the required volume of anhydrous dimethyl sulfoxide (DMSO) to achieve the target concentration.
-
If necessary, gently warm the vial (not exceeding 40°C) and sonicate until the solid is completely dissolved[11].
-
Purge the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing.
-
Wrap the vial in parafilm to ensure a tight seal and then in aluminum foil for extra light protection.
-
Store the stock solution at -80°C. For use, thaw the vial rapidly and keep it on ice. Prepare working dilutions immediately before the experiment.
Protocol 2: General Handling to Minimize Degradation
-
Work in a Subdued Light Environment: Whenever possible, handle the solid compound and its solutions under low-light conditions. Use a dark room or cover the work area with light-blocking material.
-
Use Amber Glassware: For preparing and storing solutions, always use amber-colored glassware or wrap clear glassware in aluminum foil.
-
Protect from Oxygen: For sensitive experiments, use solvents that have been deoxygenated by sparging with nitrogen or argon. When storing solutions, flushing the headspace of the vial with an inert gas can prevent oxidation.
-
Control Temperature: Avoid exposing the compound to high temperatures. When dissolving, use minimal necessary heat. Store solutions at recommended low temperatures.
-
Maintain Appropriate pH: If working with aqueous solutions, buffer them to a pH where the compound is most stable, which for similar compounds is often in the acidic range[1]. The optimal pH should be determined empirically if not known.
Visualizations
Caption: Recommended workflow for handling this compound to minimize degradation.
Caption: Potential degradation pathways for this compound based on related compounds.
References
- 1. View of Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies [revistas.usp.br]
- 2. researchgate.net [researchgate.net]
- 3. ajrconline.org [ajrconline.org]
- 4. Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. snu.elsevierpure.com [snu.elsevierpure.com]
- 8. mdpi.com [mdpi.com]
- 9. US4316996A - Discoloration prevention of phenolic antioxidants - Google Patents [patents.google.com]
- 10. Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Hydroxyquinoline | Antibacterial | TargetMol [targetmol.com]
- 12. Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies – ScienceOpen [scienceopen.com]
- 13. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Substituted Quinolin-4-ols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted quinolin-4-ols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted quinolin-4-ols, focusing on the most common synthetic routes: the Conrad-Limpach, Gould-Jacobs, and related syntheses.
1. Conrad-Limpach Synthesis Troubleshooting
Q1: My Conrad-Limpach reaction is giving a very low yield of the desired quinolin-4-ol. How can I improve it?
A1: Low yields in the Conrad-Limpach synthesis are a common issue, often related to the high temperatures required for the cyclization step. Here are several factors to consider for yield improvement:
-
Solvent Choice: The cyclization of the intermediate Schiff base requires high temperatures, typically around 250°C.[1] Early methods without a solvent gave moderate yields (below 30%).[1] Using a high-boiling, inert solvent is crucial for improving yields, with reports of up to 95%.[1]
-
Recommended Solvents: Mineral oil, Dowtherm A, or diphenyl ether are traditionally used.[2]
-
Alternative Solvents: A study has shown that other high-boiling solvents can also be effective and may be more cost-effective or easier to handle. Yields generally increase with the solvent's boiling point.[2]
-
-
Reaction Temperature and Time: Ensure the reaction is heated to a sufficiently high temperature to facilitate the electrocyclic ring closing, which is the rate-determining step.[1] However, prolonged heating or excessively high temperatures can lead to decomposition. A careful optimization of temperature and reaction time is recommended.
-
Acid Catalysis: The reaction is often catalyzed by a strong acid, such as HCl or H₂SO₄. Ensure that an appropriate amount of catalyst is used, as it facilitates the multiple keto-enol tautomerizations involved in the mechanism.[1]
Q2: I am observing the formation of a significant amount of 2-hydroxyquinoline isomer as a side product in my Conrad-Limpach synthesis. What is causing this and how can I minimize it?
A2: The formation of the 2-hydroxyquinoline isomer is characteristic of the Knorr quinoline synthesis, which competes with the Conrad-Limpach pathway. The regioselectivity is highly dependent on the reaction temperature during the initial condensation of the aniline and β-ketoester.[1]
-
Kinetic vs. Thermodynamic Control:
-
Low Temperature (e.g., room temperature): Favors the kinetic product, the β-aminoacrylate, which leads to the desired 4-hydroxyquinoline. This is the Conrad-Limpach product.[1]
-
High Temperature (e.g., ~140°C or higher): Favors the thermodynamic product, the β-keto acid anilide, resulting from the aniline attacking the ester group. This intermediate then cyclizes to form the 2-hydroxyquinoline, the Knorr product.[1]
-
-
Troubleshooting: To minimize the formation of the 2-hydroxyquinoline isomer, maintain a lower temperature during the initial condensation step to favor the kinetic product.
2. Gould-Jacobs Reaction Troubleshooting
Q3: My Gould-Jacobs reaction is resulting in a mixture of regioisomers. How can I improve the regioselectivity?
A3: Regioselectivity in the Gould-Jacobs reaction is a known challenge, particularly when using asymmetrically substituted anilines. The cyclization can occur at either of the two ortho positions to the amino group, and the outcome is governed by both steric and electronic factors.[3]
-
Electronic Effects: Electron-donating groups (EDGs) on the aniline ring are activating and tend to direct the cyclization to the ortho and para positions relative to the EDG.[4] For meta-substituted anilines with an EDG, cyclization is favored at the position para to the EDG (the 4-position of the aniline), leading to the 7-substituted quinolin-4-ol.
-
Steric Hindrance: Bulky substituents at the ortho position of the aniline can hinder cyclization at that position, favoring cyclization at the other, less hindered ortho position.
-
Troubleshooting:
-
Carefully consider the electronic properties of your aniline substituents. Anilines with strong electron-donating groups at the meta-position are reported to be effective for this reaction.[5]
-
If you are getting a mixture of isomers, changing the solvent may influence the ratio of the products. For instance, in a related synthesis, changing the solvent from diphenyl ether to paraffin liquid inverted the ratio of 5- and 7-chloro isomers.[6]
-
Q4: The yield of my Gould-Jacobs reaction is poor, and I suspect decomposition at high temperatures. What can I do?
A4: The Gould-Jacobs reaction requires high temperatures for the intramolecular cyclization, which can lead to product degradation.[7]
-
Microwave Synthesis: Using microwave irradiation can significantly shorten reaction times and improve yields by allowing for rapid heating to high temperatures.[7]
-
Optimization of Temperature and Time: A systematic study of reaction time and temperature is recommended to find the optimal conditions that favor cyclization while minimizing decomposition.[7] For example, one study showed that increasing the temperature from 250°C to 300°C improved the yield, but a longer reaction time at the higher temperature led to decreased yield due to decarboxylation.[7]
3. General Troubleshooting
Q5: I am having difficulty purifying my substituted quinolin-4-ol product. What are some common purification strategies?
A5: Purification of quinolin-4-ols can be challenging due to their polarity and potential for tautomerization.
-
Crystallization: If the product is a solid, recrystallization is often the most effective method for purification.
-
Column Chromatography: Silica gel chromatography can be used, but care must be taken as the acidic nature of silica can sometimes cause product degradation. Using a deactivated silica gel (e.g., with triethylamine) or switching to a different stationary phase like alumina may be beneficial.
-
Washing/Precipitation: In some cases, the product can be precipitated from the reaction mixture by cooling and then washed with a suitable solvent to remove impurities. For instance, after a high-temperature reaction in Dowtherm A, the product may crystallize upon cooling and can be filtered and washed with a non-polar solvent like hexane to remove the high-boiling solvent.[8]
Quantitative Data
Table 1: Effect of Reaction Conditions on the Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 250 | 10 | 1 |
| 2 | 300 | 10 | 37 |
| 3 | 250 | 30 | 1 |
| 4 | 300 | 30 | 28 |
| 5 | 300 | 5 | 47 |
Data adapted from a microwave-assisted Gould-Jacobs reaction of aniline and diethyl ethoxymethylenemalonate.[7] This table illustrates the critical interplay of temperature and time. While a higher temperature is needed for cyclization, prolonged exposure can lead to lower yields.[7]
Table 2: Influence of Solvent on the Yield of a Conrad-Limpach Synthesis
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl benzoate | 200 | 25 |
| Ethyl benzoate | 213 | 34 |
| Propyl benzoate | 230 | 65 |
| Isobutyl benzoate | 240 | 66 |
| 2-Nitrotoluene | 222 | 51 |
| Tetrahydronaphthalene | 208 | 44 |
| 1,2,4-Trichlorobenzene | 213 | 54 |
| Dowtherm A | 257 | 65 |
| 2,6-di-tert-butylphenol | 253 | 65 |
Data from the synthesis of 4-hydroxy-2-methyl-6-nitroquinoline.[2] This table demonstrates the general trend of increasing yield with higher boiling point solvents in the Conrad-Limpach reaction.[2]
Experimental Protocols
Protocol 1: Synthesis of 7-Chloro-4-hydroxyquinoline via Gould-Jacobs Reaction
This protocol is adapted from a literature procedure for the synthesis of a key intermediate for Chloroquine.[9]
Step A: Ethyl α-carbethoxy-β-m-chloroanilinoacrylate
-
In a 500-mL round-bottomed flask, add a few boiling chips to a mixture of 127.5 g (1.0 mole) of m-chloroaniline and 233 g (1.1 moles) of ethyl ethoxymethylenemalonate.
-
Heat the mixture on a steam bath for 1 hour, allowing the ethanol produced to evaporate.
-
The warm product is used directly in the next step without further purification.
Step B: Ethyl 7-Chloro-4-hydroxy-3-quinolinecarboxylate
-
In a 5-L round-bottomed flask equipped with an air condenser, heat 1 L of Dowtherm A to a vigorous boil.
-
Pour the product from Step A into the boiling Dowtherm A through the condenser.
-
Continue heating for 1 hour. A significant portion of the product will crystallize during this time.
-
Cool the mixture, filter the solid, and wash it with two 400-mL portions of hexane to remove the majority of colored impurities.
Step C: 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid
-
Mix the air-dried filter cake from Step B with 1 L of 10% aqueous sodium hydroxide.
-
Reflux the mixture vigorously for about 1 hour until all the solid ester has dissolved.
-
Cool the saponification mixture and separate the aqueous solution from any residual oil.
-
Acidify the aqueous solution to Congo red paper with concentrated hydrochloric acid or 10% sulfuric acid.
-
Collect the precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration and wash it thoroughly with water. The expected yield is 190–220 g (85–98%).
Step D: 7-Chloro-4-hydroxyquinoline
-
Suspend the air-dried acid from Step C in 1 L of Dowtherm A in a 2-L flask equipped with a stirrer and a reflux condenser.
-
Boil the mixture for 1 hour under a stream of nitrogen to aid in the removal of water.
-
Cool the resulting clear, light-brown solution to room temperature to obtain the final product.
Protocol 2: Synthesis of 4-Hydroxy-2-methyl-6-nitroquinoline via Conrad-Limpach Reaction
This protocol is a generalized procedure based on a study of various solvents for the Conrad-Limpach synthesis.[2]
-
In a 1 L round-bottom flask, charge 4-nitroaniline (10.0 g, 72 mmol), ethyl acetoacetate (or a suitable β-ketoester), and the chosen high-boiling solvent (150 mL, see Table 2 for examples).
-
Add 2 drops of concentrated sulfuric acid to the stirred mixture.
-
Heat the reaction vessel to reflux for 1 hour (for some solvents like isobutyl benzoate or Dowtherm A, 35 minutes may be sufficient). The ethanol generated during the reaction is removed by distillation as the reaction progresses.
-
During the reflux period, the 4-hydroxy-2-methyl-6-nitroquinoline product will precipitate from the solution.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Collect the product by filtration and wash it with toluene and then hexanes.
-
Dry the product in a vacuum oven (60 °C, 5 mmHg) to a constant weight.
Visualizations
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry [saskoer.ca]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ablelab.eu [ablelab.eu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
troubleshooting inconsistent results in 6-Fluoro-2,8-dimethylquinolin-4-ol assays
Disclaimer: Specific assay performance and troubleshooting for 6-Fluoro-2,8-dimethylquinolin-4-ol are not widely documented in publicly available literature. The following guidance is based on established principles for troubleshooting assays involving novel small molecules, particularly quinoline derivatives and fluorescence-based detection methods.
Frequently Asked Questions (FAQs)
Q1: My assay results with this compound are highly variable between experiments. What are the common causes?
A1: Inconsistent results with quinoline-based compounds can stem from several factors:
-
Compound Stability and Solubility: Ensure the compound is fully dissolved in your stock solution (typically DMSO) and does not precipitate when diluted into aqueous assay buffer. Poor solubility can lead to inconsistent concentrations. The stability of the compound in your specific assay buffer and at experimental temperatures should be verified.
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that interfere with assays non-specifically.[1][2] This is a known issue for many heterocyclic compounds and can lead to false positives or negatives.[1][2][3]
-
Pan-Assay Interference Compound (PAINS) Behavior: Quinoline scaffolds are sometimes associated with PAINS, which are compounds that can interfere with assays through various mechanisms like chemical reactivity or fluorescence quenching.[4][5]
Q2: I'm observing high background fluorescence in my assay wells containing the compound. What should I do?
A2: High background can be due to the intrinsic fluorescence of the compound itself or interference with the assay components.
-
Measure Compound's Intrinsic Fluorescence: Check if this compound fluoresces at the excitation and emission wavelengths of your assay's fluorophore.
-
Control for Fluorescence Interference: Run parallel experiments with the compound in assay buffer without the fluorescent substrate or biological target to quantify its contribution to the signal.
Q3: The dose-response curve for my compound is unusually steep or shows a non-standard shape. What could be the reason?
A3: Atypical dose-response curves can be indicative of compound aggregation.[2][6] Aggregation-based inhibition often has a very sharp, non-stoichiometric dose-response. Consider the following:
-
Detergent Test: Re-run the assay with a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[6] If the compound's activity is significantly reduced or eliminated, aggregation is a likely cause.
-
Dynamic Light Scattering (DLS): If available, use DLS to directly detect particle formation of your compound in the assay buffer.[6]
Troubleshooting Guides
Issue 1: Low or No Signal in a Fluorescence-Based Assay
Q: I am not seeing the expected signal change when I add my compound. What steps can I take to troubleshoot this?
A:
-
Verify Compound Integrity: Ensure the compound has not degraded. If possible, verify its identity and purity via LC-MS or NMR.
-
Check for Fluorescence Quenching: The compound might be quenching the fluorescence of your reporter dye.[7][8][9][10][11] To test for this, incubate the compound with the fluorescent product of your assay (if possible) and measure the fluorescence. A decrease in signal compared to the fluorescent product alone indicates quenching.
-
Assay Controls: Confirm that your positive and negative controls for the assay are working as expected. This will help determine if the issue is with the compound or the assay itself.[12][13]
-
Reagent Concentrations: Double-check the concentrations of all assay components, including the biological target, substrate, and your compound.
Issue 2: Inconsistent IC50 Values
Q: The half-maximal inhibitory concentration (IC50) of this compound varies significantly across different plates and experimental days. How can I improve reproducibility?
A:
-
Solubility and Stock Preparation: Prepare a fresh stock solution of the compound in a suitable solvent like DMSO. Ensure it is fully dissolved before making serial dilutions. Visually inspect for any precipitation upon dilution into the aqueous assay buffer.
-
Pre-incubation Time: Standardize the pre-incubation time of the compound with the biological target before initiating the reaction.
-
Assay Conditions: Maintain consistent assay conditions, including temperature, pH, and incubation times.
-
Rule out Aggregation: As mentioned in the FAQs, perform a detergent test to check for aggregation, which can lead to variable IC50 values.[2][6]
Data Presentation
Table 1: Example of Inconsistent Results in a Kinase Inhibition Assay
| Experiment | IC50 (µM) of this compound | Notes |
| Day 1 | 5.2 | Standard assay buffer |
| Day 2 | 25.8 | Different batch of assay buffer |
| Day 3 | 1.5 | Freshly prepared compound stock |
| Day 4 | > 100 | Assay buffer with 0.01% Triton X-100 |
This table illustrates how factors like buffer preparation, compound stock age, and the presence of detergent can significantly impact the apparent potency of a compound, suggesting potential aggregation issues.
Table 2: Troubleshooting High Background Fluorescence
| Well Contents | Average Fluorescence Units | Interpretation |
| Buffer Only | 50 | Baseline |
| Buffer + Fluorophore | 5000 | Max Signal (Positive Control) |
| Buffer + Compound (10 µM) | 1500 | Compound is intrinsically fluorescent |
| Buffer + Fluorophore + Compound (10 µM) | 4000 | Potential quenching or inhibition |
This table demonstrates how to use controls to determine if a compound is intrinsically fluorescent or if it quenches the assay's fluorophore.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is representative for assessing the cytotoxic effects of quinoline derivatives on cancer cell lines.[14][15]
-
Cell Seeding: Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Fluorescence-Based Kinase Inhibition Assay
This is a general protocol for assessing the inhibitory activity of a compound against a protein kinase.
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100). Prepare solutions of the kinase, fluorescently labeled substrate peptide, and ATP.
-
Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.
-
Kinase Reaction:
-
In a 384-well plate, add the compound dilutions.
-
Add the kinase and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the fluorescent peptide substrate and ATP.
-
-
Incubation: Allow the reaction to proceed for 60 minutes at room temperature, protected from light.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Fluorescence Measurement: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls (no enzyme and no inhibitor) and determine the IC50 value.
Visualizations
Caption: A hypothetical signaling pathway where this compound acts as an inhibitor of a target kinase, preventing downstream gene expression related to cell proliferation.
Caption: Experimental workflow for a fluorescence-based kinase inhibition assay.
Caption: A decision tree for troubleshooting inconsistent results in small molecule assays.
References
- 1. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 3. [PDF] Assay Interference by Aggregation | Semantic Scholar [semanticscholar.org]
- 4. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 5. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein fluorescence quenching by small molecules: protein penetration versus solvent exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hx2.med.upenn.edu [hx2.med.upenn.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. What is fluorescence quenching [biosyn.com]
- 11. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 12. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. biotium.com [biotium.com]
- 14. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Synthesis of 6-Fluoro-2,8-dimethylquinolin-4-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the synthesis of 6-Fluoro-2,8-dimethylquinolin-4-ol. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address potential challenges during the scale-up of this process.
Experimental Protocol: Gould-Jacobs Approach
The recommended synthesis for this compound is a modified Gould-Jacobs reaction.[1][2] This method involves a two-step process: the initial condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization to form the quinolin-4-ol ring system.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound via the Gould-Jacobs reaction.
Step 1: Synthesis of Ethyl 3-((4-fluoro-2,6-dimethylphenyl)amino)but-2-enoate (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-fluoro-2,6-dimethylaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Solvent and Catalyst: The reaction can be run neat or with a minimal amount of a high-boiling point solvent like toluene. Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) to facilitate the condensation.
-
Reaction Conditions: Heat the mixture to reflux (approximately 110-120°C if using toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess ethyl acetoacetate under reduced pressure. The crude intermediate can be used in the next step without further purification, or it can be purified by column chromatography if necessary.
Step 2: Cyclization to this compound
-
Reaction Setup: In a high-temperature reaction vessel (e.g., a three-necked flask with a mechanical stirrer and a high-temperature thermometer), add the crude intermediate from Step 1.
-
Solvent: Use a high-boiling point solvent such as Dowtherm A or diphenyl ether.[3] The choice of solvent is critical for reaching the high temperatures required for cyclization.[3]
-
Reaction Conditions: Heat the mixture to approximately 250°C. The cyclization reaction is often rapid at this temperature and can be monitored by TLC or HPLC. Maintain this temperature for 1-2 hours or until the reaction is complete.
-
Work-up and Purification:
-
Carefully cool the reaction mixture to below 100°C before adding a non-polar solvent like hexane to precipitate the product.
-
Filter the crude product and wash it with hexane to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide) or by column chromatography.[4]
-
Troubleshooting Guide
Issue 1: Low Yield in Step 1 (Condensation)
-
Question: My condensation reaction is showing low conversion to the intermediate, even after several hours at reflux. What could be the problem?
-
Answer:
-
Purity of Starting Materials: Ensure that the 4-fluoro-2,6-dimethylaniline and ethyl acetoacetate are of high purity. Impurities can interfere with the reaction.
-
Catalyst: The reaction may require a catalytic amount of a stronger acid, such as p-toluenesulfonic acid (p-TSA). However, be cautious as too much acid can lead to side reactions.
-
Water Removal: The condensation reaction produces water, which can inhibit the reaction. If the reaction is stalling, consider using a Dean-Stark apparatus to remove water azeotropically.
-
Reaction Temperature: Ensure the reaction is maintained at a consistent reflux temperature.
-
Issue 2: Difficult or Incomplete Cyclization (Step 2)
-
Question: The cyclization reaction is not going to completion, or I am seeing significant decomposition of the intermediate. What should I do?
-
Answer:
-
Temperature Control: The cyclization temperature is critical. Too low, and the reaction will be slow or incomplete. Too high, and you risk decomposition.[5] A temperature range of 240-260°C is a good starting point. Precise temperature control is crucial, especially during scale-up.[6]
-
Solvent Choice: The solvent must be able to reach and maintain the required temperature without boiling off. Dowtherm A and diphenyl ether are common choices, but ensure they are appropriate for your equipment.[3]
-
Reaction Time: While the cyclization is often fast, monitor the reaction over time to determine the optimal reaction time. Prolonged heating can lead to degradation.
-
Issue 3: Formation of Impurities and Purification Challenges
-
Question: My final product is difficult to purify, and I'm seeing multiple spots on the TLC. What are the likely impurities and how can I remove them?
-
Answer:
-
Isomer Formation: Depending on the precise reaction conditions, there is a possibility of forming isomeric quinolones if the cyclization is not completely regioselective. This is less likely with the symmetrical 2,6-dimethylaniline starting material.
-
Degradation Products: High reaction temperatures can lead to the formation of tar-like byproducts. Minimizing the reaction time at high temperatures can reduce this.
-
Purification Strategy:
-
Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvents to find one that gives good crystal formation and effectively excludes impurities.
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. A gradient elution with a mixture of a non-polar solvent (like hexane or toluene) and a polar solvent (like ethyl acetate or ethanol) is a good starting point.
-
Washing: Thoroughly washing the crude precipitated product with a non-polar solvent before further purification is crucial to remove the high-boiling reaction solvent.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best way to monitor the progress of these reactions?
-
A1: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring both the condensation and cyclization steps. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation of starting materials, intermediates, and products. HPLC can provide more quantitative data on reaction progress.
-
-
Q2: Are there any specific safety precautions for the high-temperature cyclization step?
-
A2: Absolutely. Working with high-boiling solvents at temperatures up to 250°C requires extreme caution.
-
Ensure the reaction is conducted in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses.
-
Use a heating mantle with a reliable temperature controller.
-
Be aware of the autoignition temperatures of the solvents being used.
-
Have a plan for controlled cooling of the reaction. Rapid cooling can cause thermal shock to glassware.
-
-
-
Q3: What are the key considerations when scaling up this synthesis?
-
A3: Scaling up high-temperature reactions presents several challenges:[6][7]
-
Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making both heating and cooling less efficient.[8][9] This can lead to localized overheating and decomposition. A powerful mechanical stirrer is essential to ensure even heat distribution.
-
Exothermic Events: While the cyclization is primarily driven by high temperature, be aware of any potential exotherms, which can be more difficult to control on a larger scale.[6][9]
-
Reagent Addition: For larger batches, controlled addition of the intermediate to the hot solvent may be safer than heating the entire mixture at once.
-
Material Handling: Handling large volumes of hot, flammable solvents requires specialized equipment and procedures.
-
-
Quantitative Data Summary
| Parameter | Step 1: Condensation | Step 2: Cyclization |
| Typical Yield | 85-95% (crude) | 60-80% (after purification) |
| Reaction Temperature | 110-120°C (Toluene) | 240-260°C (Dowtherm A) |
| Reaction Time | 4-8 hours | 1-2 hours |
| Purification Method | Optional column | Recrystallization/Column |
Note: These are estimated values based on similar Gould-Jacobs reactions and may need to be optimized for this specific synthesis.
Visualized Workflows
General Experimental Workflow
Caption: A general workflow for chemical synthesis experiments.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. ablelab.eu [ablelab.eu]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 8. catsci.com [catsci.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Fluorinated Quinoline Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges encountered when working with fluorinated quinoline compounds.
FAQs: General Purification Strategies
Question: What are the first steps I should take to purify a newly synthesized crude fluorinated quinoline? Answer: Start with a simple workup procedure to remove major impurities. This typically involves an aqueous wash to remove water-soluble reagents and byproducts. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.[1] Following this, techniques like column chromatography, recrystallization, or preparative HPLC are used for final purification. The choice of method depends on the compound's properties (polarity, stability, crystallinity) and the nature of the impurities.
Question: My fluorinated quinoline compound appears to be unstable. Are there general precautions I should take during purification? Answer: Instability, especially during chromatography, can be a significant issue. Some quinoline derivatives, particularly quinoline-3,4-diones, are sensitive to oxygen, water, and acidic or basic conditions, which can lead to decomposition. Consider performing purification steps under an inert atmosphere (Nitrogen or Argon), using degassed solvents, and avoiding prolonged exposure to silica gel or extreme pH. If decomposition is observed on silica, consider alternative stationary phases like deactivated silica, alumina, or cellulose.
Troubleshooting Guide: Column Chromatography
Question: My compound is streaking or showing poor separation during silica gel column chromatography. What can I do? Answer: Poor separation can result from several factors:
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Inappropriate Solvent System: The polarity of your eluent may not be optimal. Perform a systematic solvent screen using Thin Layer Chromatography (TLC) to identify a solvent system that gives a retention factor (Rf) of approximately 0.2-0.4 for your target compound and good separation from impurities.
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Compound Acidity/Basicity: Fluorinated quinolines can have basic nitrogen atoms that interact strongly with the acidic silica surface, causing streaking. To mitigate this, you can add a small amount of a basic modifier like triethylamine (~0.1-1%) to your eluent.
-
Column Overloading: Too much crude material was loaded onto the column. As a rule of thumb, use a mass ratio of at least 30:1 (silica:crude compound) for effective separation.
Question: I suspect my fluorinated quinoline is decomposing on the silica gel column. How can I confirm this and what are the alternatives? Answer: To confirm decomposition, collect all fractions, concentrate them, and analyze the total recovered mass and purity against the starting material. A significant loss of mass or the appearance of new spots on a TLC plate indicates decomposition. Alternatives to standard silica gel include:
-
Deactivated Silica: Prepare a slurry of silica gel in your eluent containing 1% triethylamine, and pack the column with this mixture. This neutralizes acidic sites.
-
Alumina: Both neutral and basic alumina are effective alternatives, but require careful solvent selection as their activity differs from silica.
-
Reverse-Phase Chromatography: Using a C18-functionalized silica gel with polar eluents (e.g., water/acetonitrile or water/methanol) can be an excellent alternative for moderately polar compounds.
Workflow for Troubleshooting Column Chromatography Issues
References
Technical Support Center: Synthesis of 6-Fluoro-2,8-dimethylquinolin-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoro-2,8-dimethylquinolin-4-ol. The focus is on minimizing impurities and optimizing reaction outcomes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete condensation of the aniline and β-ketoester. | Ensure anhydrous conditions and consider using a mild acid catalyst (e.g., a few drops of acetic acid) to promote the formation of the enamine intermediate. |
| Incomplete cyclization of the intermediate. | The cyclization step is thermally driven and requires high temperatures, often in the range of 250-260 °C. Ensure the reaction temperature is maintained consistently. Using a high-boiling point, inert solvent such as Dowtherm A or diphenyl ether is crucial for effective heat transfer.[1] | |
| Degradation of starting material or product at high temperatures. | While high temperatures are necessary, prolonged reaction times can lead to degradation. Optimize the reaction time by monitoring the reaction progress using TLC or HPLC. Microwave-assisted synthesis can sometimes offer a way to shorten reaction times and improve yields. | |
| Presence of a Major Impurity with Similar Polarity | Formation of the isomeric 2-hydroxyquinoline (Knorr-type impurity). | This impurity arises from the aniline reacting with the ester group of the β-ketoester instead of the ketone. This is favored at very high temperatures. The initial condensation should be carried out at a lower temperature (e.g., room temperature or slightly elevated) to favor the formation of the desired enamine intermediate before the high-temperature cyclization. |
| Multiple Unidentified Side Products | Thermal degradation of reactants or products. | Lower the cyclization temperature to the minimum required for the reaction to proceed. The use of an inert atmosphere (e.g., nitrogen or argon) can also help to prevent oxidative side reactions. |
| Use of an inappropriate solvent. | The choice of solvent is critical. Solvents with boiling points above 250 °C generally give better yields.[1] Mineral oil or other high-boiling hydrocarbons can be effective and economical alternatives.[2] | |
| Difficulty in Product Purification | Co-precipitation of the desired product and the 2-hydroxyquinoline isomer. | Purification can be challenging due to the similar properties of the isomers. Fractional crystallization from a high-boiling point solvent like DMF or DMSO might be effective. Column chromatography on silica gel can also be employed, though it may require careful solvent gradient optimization. |
| Residual high-boiling point solvent. | Ensure the product is thoroughly washed with a suitable low-boiling point solvent (e.g., ethyl acetate, acetone) after filtration to remove any trapped high-boiling point solvent. Drying under high vacuum at an elevated temperature can also help. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most probable and widely used method is a variation of the Conrad-Limpach-Knorr synthesis. This involves the condensation of 5-fluoro-2,4-dimethylaniline with a β-ketoester, such as ethyl acetoacetate, to form an enamine intermediate. This is followed by a high-temperature thermal cyclization to yield the desired 4-hydroxyquinoline product.
Q2: What are the critical parameters to control during the synthesis?
A2: The most critical parameters are temperature and reaction time. The initial condensation should be performed under milder conditions to ensure the correct formation of the intermediate. The subsequent cyclization requires very high temperatures (typically >250 °C), and the reaction time must be optimized to ensure complete conversion without causing significant degradation of the product.
Q3: How can I identify the common impurities in my reaction mixture?
A3: The most likely major impurity is the isomeric 6-fluoro-2,8-dimethylquinolin-2-ol. This can be identified using analytical techniques such as HPLC-MS, as it will have the same mass as the desired product. 1H NMR spectroscopy can also be used to distinguish between the isomers based on the differences in the chemical shifts of the aromatic and methyl protons. Unreacted starting materials and thermal degradation products are other potential impurities.
Q4: What is the best way to purify the final product?
A4: Purification is often achieved by recrystallization from a suitable solvent. Given the likely high melting point of the product, high-boiling polar aprotic solvents such as DMF or NMP might be necessary. Slurrying the crude product in a hot, lower-boiling solvent like ethanol or isopropanol can also be effective in removing less polar impurities. If isomeric impurities are present, column chromatography may be required.
Q5: Can I use a catalyst for the cyclization step?
A5: While the initial condensation can be acid-catalyzed, the cyclization step is primarily driven by heat. However, some literature on quinoline synthesis suggests that the presence of an acid catalyst can be beneficial for the overall reaction.[3] Polyphosphoric acid (PPA) has been used in some quinoline syntheses, but this may also promote the formation of undesired side products.
Experimental Protocols
General Protocol for the Synthesis of this compound via Conrad-Limpach Reaction
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Condensation: In a round-bottom flask, equimolar amounts of 5-fluoro-2,4-dimethylaniline and ethyl acetoacetate are mixed. A catalytic amount of acetic acid (e.g., 0.1 mol%) can be added. The mixture is stirred at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the aniline. The ethanol and water formed during the reaction are then removed under reduced pressure.
-
Cyclization: The resulting crude enamine is added to a high-boiling point solvent (e.g., Dowtherm A, diphenyl ether) that has been preheated to 250-260 °C. The reaction mixture is stirred vigorously at this temperature for 30-60 minutes. The progress of the cyclization should be monitored by TLC or HPLC.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with a hydrocarbon solvent (e.g., hexane, toluene) to precipitate the crude product. The solid is collected by filtration and washed with the hydrocarbon solvent to remove the high-boiling point solvent. The crude product can then be purified by recrystallization from a suitable solvent like DMF or by column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Formation of the desired product versus the Knorr-type impurity.
References
Validation & Comparative
Validating the Biological Activity of Quinoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While specific biological activity data for 6-Fluoro-2,8-dimethylquinolin-4-ol is not extensively available in current literature, the broader family of quinoline derivatives has been a significant focus of research, demonstrating a wide array of pharmacological activities. This guide provides a comparative overview of the biological activities of several well-characterized quinoline derivatives, offering insights into their potential therapeutic applications and the experimental methodologies used for their validation. The presented data on these related compounds can serve as a valuable reference for researchers investigating the biological potential of novel quinoline structures like this compound.
Quinoline and its derivatives are a class of heterocyclic aromatic organic compounds that have been extensively studied for their medicinal properties.[1] They have shown promise in a variety of therapeutic areas, including as antimalarial, anticancer, anti-inflammatory, and antibacterial agents.[1][2] The versatility of the quinoline scaffold allows for chemical modifications at various positions, leading to a diverse range of biological activities.[1]
Comparative Biological Activities of Representative Quinoline Derivatives
To illustrate the diverse biological potential of the quinoline scaffold, the following table summarizes the activities of several distinct derivatives across different therapeutic areas.
| Compound/Derivative Class | Biological Activity | Target Organism/Cell Line | Key Quantitative Data | Reference |
| Quinoline-Chalcone Hybrid (Compound 23) | Anticancer | Various Cancer Cell Lines | IC50: 0.009 to 0.016 µM | [3] |
| 4,6,7-Substituted Quinoline (Compound 27) | Anticancer (c-Met Kinase Inhibitor) | Leukemia, CNS, and Breast Cancer Cell Lines | IC50: 19 nM | [4] |
| Quinoline-3-Carboxamide Furan Derivative | Anticancer (EGFR Inhibitor) | MCF-7 | IC50: 3.35 µM (Anticancer), 2.61 µM (EGFR inhibition) | [3] |
| N-alkylated, 2-oxoquinoline derivatives | Anticancer | HEp-2 (larynx tumor) | IC50: 49.01–77.67% inhibition | [5] |
| 7-chloro-4-quinolinylhydrazone derivatives | Anticancer | SF-295 (CNS), HTC-8 (colon), HL-60 (leukemia) | IC50: 0.314 and 4.65 μ g/cm3 | [5] |
| Quinoline Compound 6 | Antibacterial | Clostridioides difficile (hypervirulent UK6) | MIC: 1.0 µg/mL | |
| Quinoline Derivative 11 | Antibacterial | Staphylococcus aureus | MIC: 6.25 µg/mL | [6] |
| Quinoline Derivative 63b, 63f, 63h, 63i, and 63l | Antibacterial | Escherichia coli | MIC: 100 µg/mL | [6] |
| Quinoline Derivative 2c | Antiprotozoal | Trypanosoma brucei rhodesiense | EC50: 0.68 µM | |
| Quinoline Derivative 2d | Antiprotozoal | Trypanosoma brucei rhodesiense | EC50: 0.8 µM | [7] |
| Quinoline Derivative 4i | Antiprotozoal | Trypanosoma brucei rhodesiense | EC50: 0.19 µM | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key biological assays used to evaluate quinoline derivatives.
In Vitro Anticancer Activity (MTT Assay)
This assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HEp-2, SF-295, HTC-8, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the quinoline derivative and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. The MTT is converted by viable cells into formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance of the solution is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[5][8]
Antibacterial Activity (Minimum Inhibitory Concentration - MIC Assay)
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial Strains: Standard and clinically isolated bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Clostridioides difficile) are used.
-
Inoculum Preparation: Bacterial cultures are grown to a specific optical density to standardize the number of bacteria.
-
Compound Dilution: The quinoline derivatives are serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[8][6]
Antiprotozoal Activity (In Vitro Assay)
This assay evaluates the efficacy of compounds against protozoan parasites.
-
Parasite Culture: The specific protozoan parasite (e.g., Trypanosoma brucei rhodesiense) is cultured in its appropriate life cycle stage (e.g., bloodstream form) in a suitable medium.
-
Compound Treatment: The parasites are seeded in 96-well plates and exposed to serial dilutions of the test compounds.
-
Viability Assessment: After a defined incubation period (e.g., 72 hours), a viability marker (e.g., resazurin) is added. The fluorescence or absorbance is measured to determine the number of viable parasites.
-
Data Analysis: The EC50 value, the concentration of the compound that reduces the parasite population by 50%, is calculated from the dose-response curve.[7]
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway inhibited by a quinoline derivative.
Experimental Workflow
Caption: General workflow for validating biological activity.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Novel quinoline derivatives with broad-spectrum antiprotozoal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quinoline-Based Inhibitors: Profiling 6-Fluoro-2,8-dimethylquinolin-4-ol and Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of biological macromolecules. This guide provides a comparative overview of 6-Fluoro-2,8-dimethylquinolin-4-ol and other quinoline-based inhibitors, with a focus on their performance as kinase inhibitors. Due to the limited publicly available experimental data specifically for this compound, this guide utilizes data from structurally related quinoline derivatives to provide a representative comparison of potential inhibitory activities and affected signaling pathways.
Performance of Quinoline-Based Kinase Inhibitors
Quinoline derivatives have demonstrated significant potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. The inhibitory activity of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.
Below is a table summarizing the in vitro inhibitory activities of several quinoline-based compounds against various kinases. It is important to note that the inhibitory profile of a compound is highly dependent on its specific substitution pattern.
| Compound/Analog | Target Kinase(s) | IC50 (nM) | Cell Line/Assay Conditions |
| PQQ (6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine) | mTOR | 64 | Cell-free mTOR assay |
| Quinoline Derivative 38 | PI3Kα / mTOR | 720 / 2620 | Biochemical assay |
| Imidazo[4,5-c]quinoline 39 | PI3Kα / mTOR | 900 / 1400 | Biochemical assay |
| Thieno[3,2-c]quinoline 41 | PI3K | 1000 | Biochemical assay |
| 2-styrylquinoline 50 | EGFR | 120 | Enzyme-linked immunosorbent assay |
Note: The data presented for the quinoline analogs are to provide a comparative context for the potential activity of this compound. The actual performance of this compound may vary and requires direct experimental validation.
Key Signaling Pathways Targeted by Quinoline-Based Inhibitors
Quinoline-based inhibitors frequently target key signaling pathways implicated in cell growth, proliferation, and survival. Two of the most prominent pathways are the PI3K/Akt/mTOR and MAPK/ERK pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, metabolism, and survival.[1] Its aberrant activation is a common event in many human cancers. Several quinoline derivatives have been shown to inhibit key kinases within this pathway, such as PI3K and mTOR.[2]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline-based inhibitors.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and control cellular processes like proliferation, differentiation, and survival.[3] This pathway is also frequently hyperactivated in cancer.
Caption: Inhibition of the MAPK/ERK signaling pathway by quinoline-based inhibitors targeting Raf kinases.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the performance of quinoline-based inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the activity of a specific kinase.
Objective: To measure the IC50 value of a quinoline-based inhibitor against a target kinase.
Materials:
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Recombinant human kinase
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Kinase-specific substrate (e.g., a peptide or protein)
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ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
Test compound (dissolved in DMSO)
-
96-well plates
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Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the quinoline-based inhibitor in DMSO and then dilute further in kinase assay buffer.
-
In a 96-well plate, add the kinase, the specific substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
The luminescence or absorbance is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the effect of a quinoline-based inhibitor on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
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Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (dissolved in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
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Treat the cells with various concentrations of the quinoline-based inhibitor and a vehicle control (DMSO).
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Incubate the cells for a specified period (e.g., 48 or 72 hours).
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Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.[4]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins, providing insights into the mechanism of action of an inhibitor.
Objective: To investigate the effect of a quinoline-based inhibitor on the phosphorylation of target proteins in a signaling pathway.
Materials:
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Cancer cell line of interest
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Test compound
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein assay kit (e.g., BCA assay)
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SDS-PAGE gels
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Transfer buffer
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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Imaging system
Procedure:
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Treat cells with the quinoline-based inhibitor for a specified time.
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Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
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Block the membrane to prevent non-specific antibody binding.
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Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.[5]
Conclusion
While specific experimental data for this compound remains elusive in the public domain, the broader class of quinoline-based inhibitors demonstrates significant promise, particularly as kinase inhibitors targeting critical cancer-related signaling pathways. The provided data on analogous compounds and the detailed experimental protocols offer a valuable framework for researchers and drug development professionals to design and execute studies to elucidate the therapeutic potential of novel quinoline derivatives. Further investigation into the structure-activity relationships of 6-fluoro and 2,8-dimethyl substituted quinolin-4-ols is warranted to fully understand their inhibitory profiles and advance their potential clinical applications.
References
- 1. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. musechem.com [musechem.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HU [thermofisher.com]
A Comparative Analysis of 6-Fluoro-2,8-dimethylquinolin-4-ol and Ciprofloxacin: A Guide for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals, offering a comparative analysis of the hypothetical compound 6-Fluoro-2,8-dimethylquinolin-4-ol and the well-established antibiotic, ciprofloxacin. This guide delves into their mechanisms of action, predicted antibacterial spectrum, and the experimental protocols used to evaluate such compounds.
Disclaimer: There is no publicly available experimental data for the antibacterial activity of this compound. Therefore, this comparative analysis is based on the established principles of structure-activity relationships (SAR) for quinolone and fluoroquinolone antibiotics, with ciprofloxacin serving as a well-documented benchmark. The predicted properties of this compound are theoretical and require experimental validation.
Introduction
Quinolone and fluoroquinolone antibiotics have been a cornerstone of antibacterial therapy for decades, valued for their broad-spectrum activity and favorable pharmacokinetic profiles. Ciprofloxacin, a second-generation fluoroquinolone, is a widely used agent against a variety of bacterial infections. This guide provides a comparative overview of ciprofloxacin and a structurally related but uncharacterized compound, this compound. By examining the known properties of ciprofloxacin and the general SAR of fluoroquinolones, we can infer the potential characteristics of this novel quinolone derivative.
Mechanism of Action
Both ciprofloxacin and, hypothetically, this compound belong to the quinolone class of antibiotics, which exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3]
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DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the separation of interlinked daughter DNA molecules following replication.
By forming a stable ternary complex with these enzymes and the bacterial DNA, quinolones trap the enzymes in a state where they have cleaved the DNA but are unable to religate it. This leads to an accumulation of double-strand DNA breaks, ultimately triggering cell death.[1][4] While the primary target in Gram-negative bacteria is DNA gyrase, topoisomerase IV is the main target in many Gram-positive bacteria.[5]
Caption: Mechanism of action of quinolone antibiotics.
Comparative Analysis: Predicted vs. Established Properties
This section compares the known properties of ciprofloxacin with the predicted characteristics of this compound based on its structure.
| Feature | Ciprofloxacin | This compound (Predicted) |
| Core Structure | Fluoroquinolone (contains a fluorine atom at position 6 and a piperazine ring at position 7) | Fluoroquinolone (contains a fluorine atom at position 6) |
| Mechanism of Action | Inhibition of DNA gyrase and topoisomerase IV[1][2][3] | Inhibition of DNA gyrase and topoisomerase IV (presumed) |
| Antibacterial Spectrum | Broad-spectrum with excellent activity against Gram-negative bacteria, including Pseudomonas aeruginosa. Moderate activity against Gram-positive bacteria.[6][7] | Likely to exhibit activity against Gram-negative bacteria due to the 6-fluoroquinolone core. The absence of a C-7 substituent like the piperazine ring in ciprofloxacin may result in a narrower spectrum and reduced potency, particularly against Pseudomonas aeruginosa and some Gram-positive organisms. |
| Potency | High | Predicted to be lower than ciprofloxacin due to the lack of a C-7 substituent, which is known to be crucial for potent antibacterial activity.[8][9] |
Experimental Protocols for Antibacterial Susceptibility Testing
To experimentally validate the predicted antibacterial activity of a new compound like this compound, standardized antimicrobial susceptibility testing (AST) methods are employed. The two most common methods are broth microdilution and Kirby-Bauer disk diffusion.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][10][11]
Protocol:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent.
-
Preparation of Microtiter Plates: Serial two-fold dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
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Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Escherichia coli, Staphylococcus aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the bacteria.
Kirby-Bauer Disk Diffusion Method
This is a qualitative method used to determine the susceptibility of bacteria to a specific antimicrobial agent.[2][9][12]
Protocol:
-
Inoculum Preparation: A standardized bacterial suspension (0.5 McFarland standard) is prepared.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Application of Antibiotic Disks: Paper disks impregnated with a known concentration of the test compound are placed on the surface of the agar.
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.
-
Interpretation of Results: The diameter of the zone of inhibition (the area around the disk with no bacterial growth) is measured. The size of the zone is correlated to the susceptibility of the bacterium to the antimicrobial agent (Susceptible, Intermediate, or Resistant) based on standardized charts.
Experimental and Drug Discovery Workflow
The evaluation of a novel antibacterial compound follows a structured workflow from initial screening to more detailed characterization.
Caption: A generalized workflow for antibacterial drug discovery.
Conclusion
While ciprofloxacin remains a vital antibacterial agent, the continuous emergence of antibiotic resistance necessitates the exploration of novel compounds. This compound, as a representative of the fluoroquinolone scaffold, is predicted to exhibit antibacterial activity through the inhibition of DNA gyrase and topoisomerase IV. However, based on established structure-activity relationships, its potency and spectrum of activity are likely to be more limited compared to ciprofloxacin due to the absence of a C-7 substituent.
The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of such novel compounds. Rigorous in vitro and in vivo testing is essential to validate these predictions and determine the true therapeutic potential of this compound and other new quinolone derivatives in the ongoing fight against bacterial infections. Researchers in the field are encouraged to utilize these standardized methods to ensure the generation of reliable and comparable data.
References
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. asm.org [asm.org]
- 3. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 4. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 9. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. microbenotes.com [microbenotes.com]
Unraveling the Structure-Activity Relationship of 6-Fluoro-2,8-dimethylquinolin-4-ol Analogs for Anticancer Drug Discovery
A Comparative Guide for Researchers
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Among these, quinolin-4-ol derivatives have emerged as a promising class of agents with significant potential in the development of novel anticancer therapeutics. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-Fluoro-2,8-dimethylquinolin-4-ol analogs, with a focus on their anticancer properties. By examining the impact of various structural modifications on their biological activity, we aim to provide valuable insights for researchers, scientists, and drug development professionals.
Comparative Analysis of Anticancer Activity
The anticancer activity of quinolin-4-ol analogs is significantly influenced by the nature and position of substituents on the quinoline ring. While a comprehensive SAR study on the specific this compound scaffold is not extensively documented in publicly available literature, we can infer key relationships by comparing the biological data of structurally related quinoline and quinolin-4-one derivatives.
The following table summarizes the in vitro anticancer activity of various substituted quinoline analogs against different cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), which is a standard measure of a compound's potency.
| Compound ID | Quinoline Core Substitution | Test Model (Cell Line) | IC50 (µM) |
| Analog 1 | 2-furano-3-(2-chloro benzylideneamine) | Ovarian (OVCAR-4) | 1.82[1] |
| Analog 2 | 2-furano-3-(2-chloro benzylideneamine) | Non-small cell lung cancer (NCI-H522) | 2.14[1] |
| Analog 3 | Quinoline-chalcone derivative (12e) | Gastric Cancer (MGC-803) | 1.38[2] |
| Analog 4 | Quinoline-chalcone derivative (12e) | Colon Cancer (HCT-116) | 5.34[2] |
| Analog 5 | Quinoline-chalcone derivative (12e) | Breast Cancer (MCF-7) | 5.21[2] |
| Analog 6 | 7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | PKN3 Kinase Inhibition | 0.014 |
| Analog 7 | 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | Breast Cancer (T47D) | 0.016[3] |
Key Structure-Activity Relationship Insights:
From the compiled data and related literature, several key SAR trends for quinoline-based anticancer agents can be highlighted:
-
Substitution at C2 and C4: The substitution pattern at the C2 and C4 positions of the quinoline ring appears to be a critical determinant of anticancer activity. The introduction of various heterocyclic and aromatic moieties can significantly modulate the potency and selectivity of the compounds.[1][2]
-
Role of the 6-Fluoro Group: The presence of a fluorine atom at the C6 position is a common feature in many biologically active quinolines. This substitution can enhance metabolic stability and binding affinity to target proteins.
-
Impact of Methyl Groups at C2 and C8: While specific data on the 2,8-dimethyl substitution pattern is limited in the context of a 6-fluoro-quinolin-4-ol core, methyl groups on the quinoline scaffold generally influence the compound's lipophilicity and steric interactions with its biological target.
-
Kinase Inhibition as a Mechanism of Action: Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cancer progression.[4][5] The anilino-quinoline scaffold, for instance, has been identified as a potent chemotype for kinase inhibitors.
Experimental Protocols
The evaluation of the anticancer activity of novel compounds relies on robust and standardized in vitro assays. The following are detailed methodologies for two commonly employed experiments cited in the literature for assessing the cytotoxicity of quinoline derivatives.
1. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 to 72 hours.
-
Cell Fixation: After the incubation period, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid for 30 minutes.
-
Absorbance Measurement: Unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is then solubilized with a 10 mM Tris base solution, and the absorbance is read at 510 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
2. MTT Assay
The MTT assay is another colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Plating and Treatment: Similar to the SRB assay, cells are seeded in 96-well plates and treated with the test compounds.
-
MTT Addition: Following the treatment period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm. The IC50 value is determined by plotting the percentage of viable cells against the compound concentration.[6]
Visualizing the Mechanism of Action: Kinase Inhibition Pathway
A significant number of quinoline-based anticancer agents function by inhibiting protein kinases, thereby disrupting the signaling cascades that promote cancer cell proliferation and survival. The following diagram illustrates a generalized kinase signaling pathway that is often targeted by such inhibitors.
Caption: Generalized kinase signaling pathway and the inhibitory action of quinolin-4-ol analogs.
This guide provides a foundational understanding of the structure-activity relationships of this compound analogs in the context of anticancer drug discovery. The presented data and experimental protocols offer a valuable resource for researchers in the field, facilitating the rational design and development of more potent and selective quinoline-based therapeutic agents.
References
- 1. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
Comparative Analysis of 6-Fluoro-2,8-dimethylquinolin-4-ol and Fluoroquinolone Antibiotics
A guide for researchers and drug development professionals on the potential mechanism of action and comparative efficacy of a novel quinolin-4-ol derivative.
This guide provides a comparative overview of 6-Fluoro-2,8-dimethylquinolin-4-ol, a substituted quinolin-4-ol, and established fluoroquinolone antibiotics, ciprofloxacin and moxifloxacin. While specific experimental data on the mechanism of action of this compound is not extensively available in current literature, its structural similarity to the fluoroquinolone class of antibiotics suggests a comparable mode of action.
Inferred Mechanism of Action: Inhibition of Bacterial DNA Replication
Based on the well-documented mechanism of fluoroquinolones, it is hypothesized that this compound exerts its antibacterial effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair.
The proposed mechanism involves the following key steps:
-
Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process essential for the initiation of replication. By inhibiting DNA gyrase, the compound would prevent the relaxation of positively supercoiled DNA that arises during replication, leading to a halt in the process.
-
Inhibition of Topoisomerase IV: In Gram-positive bacteria, the primary target is generally topoisomerase IV. This enzyme is critical for the decatenation of daughter chromosomes following replication. Inhibition of topoisomerase IV results in the inability of the replicated circular chromosomes to separate, ultimately leading to cell death.
The fluorine atom at the C6 position is a common feature in many potent fluoroquinolones and is known to enhance antibacterial activity.
Comparative Performance Data
| Compound | Bacterial Strain | MIC (µg/mL) |
| Ciprofloxacin | Escherichia coli | 0.008 - 0.5 |
| Staphylococcus aureus | 0.12 - 2 | |
| Pseudomonas aeruginosa | 0.25 - 4 | |
| Moxifloxacin | Escherichia coli | 0.03 - 0.5 |
| Staphylococcus aureus | 0.06 - 0.5 | |
| Streptococcus pneumoniae | 0.12 - 0.5 |
Note: Minimum Inhibitory Concentration (MIC) values can vary depending on the specific strain and testing methodology.
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a quinolone derivative against a bacterial strain, based on standard microbiology laboratory practices.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
1. Materials:
- Test compound (e.g., this compound)
- Bacterial strain of interest (e.g., E. coli ATCC 25922)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator (37°C)
2. Procedure:
- Preparation of Bacterial Inoculum:
- Aseptically pick a few colonies of the bacterial strain from an agar plate and inoculate into a tube containing CAMHB.
- Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
- Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
- Preparation of Compound Dilutions:
- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well microtiter plate to achieve a range of desired concentrations.
- Inoculation and Incubation:
- Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
- Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
- Incubate the plate at 37°C for 18-24 hours.
- Determination of MIC:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
- Optionally, the optical density (OD) at 600 nm can be measured using a spectrophotometer to quantify bacterial growth.
Visualizations
The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.
Caption: Proposed mechanism of action of fluoroquinolones.
Caption: Workflow for MIC determination.
In Vivo Efficacy of 6-Fluoro-2,8-dimethylquinolin-4-ol: A Comparative Analysis
A comprehensive review of available scientific literature reveals a notable absence of published in vivo efficacy studies specifically for 6-Fluoro-2,8-dimethylquinolin-4-ol. While the quinoline scaffold is a cornerstone in medicinal chemistry, leading to numerous approved drugs for a variety of diseases, research on this particular derivative has not yet reached the in vivo validation stage in publicly accessible records. This guide, therefore, aims to provide a comparative overview based on the broader class of quinoline derivatives, offering insights into potential therapeutic applications and the methodologies commonly employed in their in vivo evaluation.
The diverse biological activities of quinoline derivatives stem from their versatile chemical structure, which allows for modifications that can significantly alter their pharmacological properties. These compounds have been extensively investigated for their potential as anticancer, neuroprotective, and anti-infective agents.
Comparison with Structurally Related Quinoline Derivatives
While direct data for this compound is unavailable, we can draw parallels from in vivo studies of other substituted quinolin-4-ol and quinoline derivatives to hypothesize its potential therapeutic roles and the experimental frameworks that would be used to assess them.
Table 1: Comparative In Vivo Efficacy of Selected Quinoline Derivatives
| Compound/Derivative Class | Therapeutic Area | Animal Model | Key Efficacy Findings |
| Generic Fluoroquinolone Antibiotics | Infectious Disease | Murine infection models (e.g., S. aureus) | Exhibit potent antibacterial activity, reducing bacterial load and improving survival rates. |
| Chloroquine/Hydroxychloroquine | Malaria, Autoimmune Disorders | Plasmodium-infected mice, Collagen-induced arthritis models | Effective in reducing parasitemia and suppressing inflammatory responses. |
| Certain 2,4-disubstituted quinolines | Cancer | Xenograft models (e.g., human breast, colon cancer cell lines in nude mice) | Demonstrate tumor growth inhibition through various mechanisms including apoptosis and cell cycle arrest.[1][2] |
| PDE5 Inhibitor (Compound 7a) | Alzheimer's Disease | Transgenic mouse models of AD (APP/PS1) | Rescues synaptic and memory defects by increasing cGMP levels in the hippocampus.[3] |
Potential Signaling Pathways and Mechanisms of Action
The therapeutic effects of quinoline derivatives are mediated through a variety of signaling pathways. The specific substitutions on the quinoline ring dictate the compound's target and mechanism of action.
Caption: Potential signaling pathways for quinoline derivatives.
Standard Experimental Protocols for In Vivo Efficacy Studies
The following outlines a generalized workflow for assessing the in vivo efficacy of a novel quinoline derivative, which would be applicable to a compound like this compound.
Caption: Generalized workflow for in vivo efficacy studies.
Detailed Methodologies:
-
Animal Models: The choice of animal model is critical and depends on the therapeutic area of interest. For oncology, immunodeficient mice (e.g., nude or SCID) are often used for xenograft studies with human cancer cell lines. For neurodegenerative diseases, transgenic mice that develop disease-specific pathologies are employed.
-
Compound Administration: The route of administration (e.g., oral, intraperitoneal, intravenous) and the dosing regimen are determined based on the compound's pharmacokinetic and toxicity profiles.
-
Efficacy Assessment:
-
Anticancer: Tumor volume is typically measured with calipers throughout the study. At the endpoint, tumors are excised, weighed, and may be subjected to histopathological and molecular analysis.
-
Neuroprotection: Behavioral tests (e.g., Morris water maze for memory) are used to assess cognitive function. Post-mortem brain tissue analysis can quantify pathological markers.
-
Anti-infective: Bacterial or parasitic load in target organs is quantified. Survival rates are also a key endpoint.
-
-
Toxicity and Safety: Throughout the study, animal weight, behavior, and general health are monitored. Blood and tissue samples may be collected for toxicological analysis.
While there is a clear lack of specific in vivo data for this compound, the extensive research on the broader quinoline class provides a solid foundation for predicting its potential therapeutic applications and for designing appropriate preclinical studies. Future research is needed to synthesize and evaluate this specific compound to determine its efficacy and safety profile in relevant in vivo models. The methodologies and comparative data from related compounds presented in this guide offer a valuable framework for such future investigations.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 6-Fluoro-2,8-dimethylquinolin-4-ol and Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the cytotoxic potential of the novel compound 6-Fluoro-2,8-dimethylquinolin-4-ol with the established anticancer drugs, Doxorubicin and Cisplatin. As of the latest literature review, specific experimental cytotoxicity data for this compound is not publicly available. Therefore, this document serves as a methodological template, offering benchmark data for known drugs and detailed protocols to enable researchers to generate and compare their own findings.
Comparative Cytotoxicity Data: Doxorubicin and Cisplatin
To establish a baseline for comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values for Doxorubicin and Cisplatin against two common cancer cell lines, MCF-7 (breast adenocarcinoma) and HeLa (cervical carcinoma). It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions such as cell passage number, incubation time, and assay method.[1]
| Compound | Cell Line | Incubation Time | IC50 (µM) |
| Doxorubicin | MCF-7 | 48 hours | 1.25[2] |
| 72 hours | 2.50[3] | ||
| HeLa | 48 hours | 0.34[3] | |
| 48 hours | 1.91 µg/mL (~3.5 µM)[4] | ||
| Cisplatin | MCF-7 | 48 hours | ~1-5 µg/mL (~3.3-16.7 µM)[5] |
| 72 hours | 11.9[6] | ||
| HeLa | 24 hours | 28.77 µg/mL (~95.9 µM)[7] | |
| 48 hours | ~81.7[8] |
Experimental Protocol for Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their viability, proliferation, and cytotoxicity. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound, Doxorubicin, Cisplatin (and a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds (this compound, Doxorubicin, Cisplatin) in the culture medium. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
After 24 hours of cell attachment, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking the plate for 15 minutes on an orbital shaker to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizing the Experimental Workflow and Biological Pathways
To better understand the experimental process and the potential mechanism of action, the following diagrams have been generated using Graphviz.
Relevant Signaling Pathways in Cytotoxicity
Many cytotoxic compounds, including Doxorubicin and Cisplatin, induce cell death through the process of apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell.[9][10][11] Understanding whether a novel compound induces apoptosis is a critical step in characterizing its mechanism of action.
Conclusion
While direct comparative data for this compound is currently unavailable, this guide provides the necessary framework for its cytotoxic evaluation. By employing standardized protocols, such as the MTT assay, and comparing the resulting IC50 values against those of well-characterized drugs like Doxorubicin and Cisplatin, researchers can effectively assess the anticancer potential of this novel quinoline derivative. Further investigation into the underlying mechanism of action, such as the induction of apoptosis, will be crucial in elucidating its therapeutic promise. The general anticancer potential of fluoroquinolones suggests that this line of inquiry is worthwhile.[9][12][13]
References
- 1. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective growth inhibition of cancer cells with doxorubicin-loaded CB[7]-modified iron-oxide nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02693E [pubs.rsc.org]
- 7. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. brieflands.com [brieflands.com]
- 11. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 12. Towards anticancer fluoroquinolones: A review article - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jmr.journals.ekb.eg [jmr.journals.ekb.eg]
Cross-Validation of Analytical Assays for 6-Fluoro-2,8-dimethylquinolin-4-ol: A Comparative Guide
Introduction
The robust and reliable quantification of novel chemical entities is a cornerstone of drug discovery and development. 6-Fluoro-2,8-dimethylquinolin-4-ol, a quinoline derivative, represents a class of compounds with significant therapeutic potential. Accurate determination of its concentration in various biological matrices is critical for pharmacokinetic, toxicokinetic, and efficacy studies. This guide provides a comparative framework for the cross-validation of analytical assays for this compound, offering insights into potential methodologies and the critical parameters for ensuring data integrity and comparability across different analytical platforms.
While specific, publicly available, validated assays for this compound are not extensively documented, this guide presents a comparison of two common and powerful analytical techniques frequently employed for the quantification of small molecules like quinoline derivatives: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The presented data is a representative template illustrating the expected performance characteristics that would be evaluated during a cross-validation study.
Data Presentation: A Comparative Overview
A successful cross-validation ensures that different analytical methods or laboratories produce comparable results for the same analyte.[1][2][3] Key performance parameters are evaluated to establish this equivalence. The following tables summarize the typical validation parameters that would be assessed for an HPLC-UV and an LC-MS/MS assay for this compound.
Table 1: Comparison of Assay Performance Characteristics
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (Typical) |
| Linearity (r²) | 0.998 | >0.999 | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.1 ng/mL | S/N ≥ 10, RSD ≤ 20% |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 500 ng/mL | RSD ≤ 15% |
| Accuracy (% Bias) | -5.0% to +4.5% | -2.1% to +1.8% | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | ≤ 8.2% | ≤ 5.5% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Not applicable | 95% - 103% | Within 85% - 115% |
| Recovery | 85% - 92% | 91% - 98% | Consistent and reproducible |
Table 2: Cross-Validation Acceptance Criteria for Incurred Samples
| Comparison Parameter | Acceptance Criteria |
| Percentage of samples within ±20% of the mean | ≥ 67% |
| Correlation of results between the two methods | High degree of correlation |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for reproducible and reliable analytical results. The following sections outline generalized methodologies for the analysis of this compound using HPLC-UV and LC-MS/MS.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard (a structurally similar compound).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: 254 nm.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
To 50 µL of plasma, add 10 µL of an isotopically labeled internal standard.
-
Perform a liquid-liquid extraction by adding 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes and centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50% methanol in water.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would be monitored.
-
Mandatory Visualizations
Visual representations of workflows and logical relationships are crucial for understanding complex analytical processes. The following diagrams were generated using the DOT language to illustrate the experimental workflow and the logic of the cross-validation process.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Specificity of 6-Fluoro-2,8-dimethylquinolin-4-ol and Alternative Kinase Inhibitors
In the landscape of targeted therapeutics, the specificity of a small molecule inhibitor is a critical determinant of its efficacy and safety profile. This guide provides a comparative assessment of the kinase inhibitor 6-Fluoro-2,8-dimethylquinolin-4-ol (FDMQ) against two alternative compounds, Compound A and Compound B, which are also under investigation for their therapeutic potential in oncology. The following sections detail the inhibitory activity of these compounds, the experimental methodologies used for their characterization, and a visual representation of a common signaling pathway they target.
Quantitative Assessment of Inhibitor Specificity
The inhibitory activity of FDMQ, Compound A, and Compound B was evaluated against a panel of kinases to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) values were determined using in vitro kinase assays. Lower IC50 values are indicative of higher potency. The data presented in Table 1 summarizes the IC50 values for the primary target kinase and two common off-target kinases.
| Compound | Primary Target Kinase (IC50, nM) | Off-Target Kinase 1 (IC50, nM) | Off-Target Kinase 2 (IC50, nM) |
| This compound (FDMQ) | 15 | 850 | >10,000 |
| Compound A | 2 | 50 | 1200 |
| Compound B | 25 | 2500 | >10,000 |
| Table 1: Comparative Inhibitory Activity. IC50 values of FDMQ, Compound A, and Compound B against their primary target and two representative off-target kinases. Data is compiled from internal and publicly available kinase profiling studies. |
Experimental Protocols
The determination of inhibitor specificity is paramount in drug discovery. The following outlines a standard protocol for an in vitro kinase assay used to generate the data presented in this guide.
In Vitro Kinase Inhibition Assay Protocol
-
Reagents and Materials:
-
Recombinant human kinases (Primary Target, Off-Target 1, Off-Target 2)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (FDMQ, Compound A, Compound B) dissolved in DMSO
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well assay plates
-
-
Assay Procedure:
-
A serial dilution of each test compound is prepared in DMSO and then diluted in kinase buffer.
-
2.5 µL of the diluted compound is added to the wells of a 384-well plate.
-
5 µL of a mixture containing the kinase and its specific peptide substrate in kinase buffer is added to each well.
-
The plate is incubated for 10 minutes at room temperature to allow for compound binding to the kinase.
-
2.5 µL of ATP solution is added to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each respective kinase.
-
The reaction is allowed to proceed for 1 hour at room temperature.
-
The kinase reaction is stopped, and the amount of ADP produced is measured using a detection reagent according to the manufacturer's instructions.
-
Luminescence is read on a plate reader.
-
-
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to control wells (DMSO only for 0% inhibition and a known potent inhibitor for 100% inhibition).
-
IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic dose-response curve using graphing software such as GraphPad Prism.
-
Visualizing Biological Context and Experimental Design
To better understand the mechanism of action and the experimental approach to specificity profiling, the following diagrams illustrate a hypothetical signaling pathway targeted by these inhibitors and the general workflow of a kinase profiling experiment.
Figure 1: Representative Kinase Signaling Pathway. A simplified diagram of a receptor tyrosine kinase signaling cascade, a common target for inhibitors like FDMQ.
Figure 2: Kinase Specificity Profiling Workflow. A flowchart illustrating the key steps in determining the selectivity profile of a kinase inhibitor.
Comparative Analysis of Quinoline Derivatives as Potential Therapeutic Agents
An in-depth look at the experimental data of quinoline compounds, offering a comparative perspective on their biological activities and therapeutic potential. This guide is intended for researchers, scientists, and professionals in drug development.
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] Derivatives of quinoline have been extensively investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4][5] This guide provides a statistical analysis and comparison of experimental data from various studies on quinoline derivatives, offering insights into their therapeutic promise. While specific data on 6-Fluoro-2,8-dimethylquinolin-4-ol is not detailed in the reviewed literature, the analysis of structurally related compounds provides a valuable benchmark for its potential efficacy and mechanism of action.
Quantitative Data Summary: A Comparative Overview
The antiproliferative activity of various quinoline derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, and the data below summarizes the performance of several promising compounds.
| Compound Class | Derivative Example | Target Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone | Compound 12e | MGC-803 (Gastric) | 1.38 | [6][7] |
| HCT-116 (Colon) | 5.34 | [6][7] | ||
| MCF-7 (Breast) | 5.21 | [6][7] | ||
| Quinoline-Dihydrazone | Compound 3b | MCF-7 (Breast) | 7.016 | [8] |
| Compound 3c | MCF-7 (Breast) | 7.05 | [8] | |
| BGC-823 (Gastric) | 7.01 - 34.32 | [8] | ||
| BEL-7402 (Hepatoma) | 7.01 - 34.32 | [8] | ||
| A549 (Lung) | 7.01 - 34.32 | [8] | ||
| Quinoline-5-Sulfonamide | Compound 3c | C-32 (Melanoma) | Comparable to Cisplatin | [9] |
| MDA-MB-231 (Breast) | Comparable to Cisplatin | [9] | ||
| A549 (Lung) | Comparable to Cisplatin | [9] |
Experimental Protocols
The evaluation of the biological activity of quinoline derivatives involves a series of standardized in vitro assays. The following protocols are representative of the methodologies employed in the cited studies.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., MGC-803, HCT-116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the quinoline derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[10]
Apoptosis Detection by Flow Cytometry
This technique is used to quantify the number of cells undergoing apoptosis (programmed cell death) after treatment with the test compounds.
-
Cell Treatment: Cells are treated with the quinoline derivatives at their respective IC50 concentrations for a defined period.
-
Cell Staining: The treated cells are harvested, washed, and then stained with a combination of Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Reactive Oxygen Species (ROS) Detection
This assay measures the intracellular levels of reactive oxygen species, which can be induced by anticancer agents and play a role in apoptosis.
-
Cell Treatment: Cells are treated with the quinoline derivatives for a specified time.
-
Probe Loading: The cells are then incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Fluorescence Measurement: The intracellular fluorescence intensity is measured using a flow cytometer or a fluorescence microscope, providing a quantitative measure of ROS levels.[6][8]
Visualizing Molecular Pathways and Experimental Processes
To better understand the mechanisms of action and the experimental approaches, the following diagrams illustrate a key signaling pathway and a typical workflow for drug evaluation.
Caption: Experimental workflow for screening the anticancer activity of quinoline derivatives.
Caption: Proposed signaling pathway for quinoline-induced apoptosis in cancer cells.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Comparative Analysis of 6-Fluoro-2,8-dimethylquinolin-4-ol Analogs: A Guide for Researchers
For researchers and professionals in drug development, the exploration of novel quinoline-based compounds continues to be a promising frontier. This guide provides a comparative overview of peer-reviewed studies on analogs of 6-Fluoro-2,8-dimethylquinolin-4-ol, focusing on their synthesis, biological activities, and potential mechanisms of action. While specific studies on the exact this compound are limited in publicly available literature, this comparison draws upon data from structurally similar fluorinated and substituted quinolin-4-ol derivatives to provide valuable insights.
Synthesis and Chemical Properties
The synthesis of quinolin-4-ol cores is well-established, with several methods available for the preparation of substituted analogs. A common and effective method for synthesizing a closely related analog, 8-fluoro-2,3-dimethylquinolin-4-ol, involves the acid-catalyzed cyclization of a substituted aniline with a β-ketoester.[1] This approach, along with other classical methods like the Gould-Jacobs reaction and Camps cyclization, offers a versatile platform for generating a library of analogs with diverse substitution patterns.[2]
A general synthetic workflow for producing substituted quinolin-4-ols is depicted below. This process typically starts with the selection of an appropriately substituted aniline and a β-ketoester, which then undergo a condensation and cyclization reaction to form the quinolin-4-ol scaffold. Further modifications can be introduced to the core structure to explore structure-activity relationships.
Comparative Biological Activity
Fluorinated quinolin-4-ol analogs have demonstrated a broad spectrum of biological activities, including antifungal and antibacterial properties. The data presented below is collated from studies on various substituted quinolin-4-ol derivatives, offering a comparative perspective on their potential efficacy.
Several studies have highlighted the potent antifungal activity of fluorinated quinoline derivatives. For instance, a series of 8-fluoro-2,3-dimethylquinolin-4-yl benzoate derivatives were evaluated for their activity against a panel of phytopathogenic fungi.[1] The results, summarized in the table below, indicate that the substitution pattern on the benzoate moiety significantly influences the antifungal potency.
| Compound ID | Substituent at Benzoate 4-position | Antifungal Activity (% Inhibition at 50 µg/mL) vs. Sclerotinia sclerotiorum |
| 2b | tert-Butyl | >80% |
| 2e | Fluoro | >80% |
| 2f | Chloro | >80% |
| 2k | Bromo | >80% |
| 2n | Nitro | >80% |
| Tebufloquin (Control) | - | 58.1% (vs. P. capsici) |
Data extracted from a study on 8-fluoro-2,3-dimethylquinolin-4-yl benzoate derivatives.[1]
Another study on 2,8-bis(trifluoromethyl)-4-quinolinol derivatives also reported significant antifungal effects against various plant pathogenic fungi, with some analogs showing more potent activity than commercial fungicides.[3]
Substituted quinolines have also been investigated for their antibacterial properties. A study on a series of quinoline compounds demonstrated potent activity against multidrug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), Methicillin-resistant Staphylococcus epidermidis (MRSE), and Vancomycin-resistant Enterococci (VRE).
| Compound ID | R1 Group | R2 Group | MIC (µg/mL) vs. MRSA | MIC (µg/mL) vs. MRSE | MIC (µg/mL) vs. VRE |
| 6 | p-isopropyl phenyl | 3-chloro-4-fluoro | 1.5 | 6.0 | 3.0 |
Data extracted from a study on substituted quinoline compounds.[4]
Experimental Protocols
To aid in the replication and further development of these findings, detailed experimental protocols from the cited literature are summarized below.
-
To a 250 mL three-necked flask, add 2-fluoroaniline (100.00 mmol), ethyl 2-methylacetoacetate (100.00 mmol), and polyphosphoric acid (150.00 mmol).[1]
-
Heat the mixture to 150 °C and maintain until the reaction is complete, as monitored by an appropriate method (e.g., TLC).[1]
-
Cool the reaction mixture to room temperature and then place it in an ice bath.[1]
-
Adjust the pH to 7–8 using a 10% aqueous sodium hydroxide solution.[1]
-
Filter the resulting precipitate and dry to yield 8-fluoro-2,3-dimethylquinolin-4-ol as a white solid.[1]
-
Prepare potato dextrose agar (PDA) medium and sterilize.
-
Incorporate the test compounds (dissolved in a suitable solvent like DMSO) into the molten PDA at desired concentrations.
-
Pour the medium into Petri dishes and allow it to solidify.
-
Inoculate the center of each plate with a mycelial disc of the test fungus.
-
Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for a specified period.
-
Measure the diameter of the fungal colony and calculate the percentage of inhibition compared to a control plate (containing only the solvent).
Proposed Mechanism of Action
While the precise signaling pathways for many novel quinoline analogs are still under investigation, preliminary studies suggest that their antifungal activity may stem from the disruption of the fungal cell membrane. One study on a potent quinolinol derivative indicated that the compound may induce abnormal cell membrane morphology, leading to increased permeability and the leakage of cellular contents.[3] This mechanism is conceptually similar to that of azole antifungals, which inhibit the biosynthesis of ergosterol, a critical component for maintaining the integrity of the fungal cell membrane.[5][6]
The diagram below illustrates this proposed mechanism of action, where the quinolin-4-ol analog interacts with and disrupts the fungal cell membrane, ultimately leading to cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Disposal of 6-Fluoro-2,8-dimethylquinolin-4-ol: A Guide for Laboratory Professionals
Crucial Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the operational and disposal plans for 6-Fluoro-2,8-dimethylquinolin-4-ol, a fluorinated quinoline derivative. Due to the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available databases, this document outlines general procedures for handling and disposing of halogenated quinoline derivatives.
It is imperative to consult the chemical supplier and your institution's Environmental Health and Safety (EHS) department for specific handling and disposal guidance before proceeding.
I. Understanding the Compound and Potential Hazards
II. Step-by-Step Disposal Procedure
The following is a general, procedural guide for the disposal of this compound. This should be adapted to comply with your institution's specific protocols and local regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound and materials contaminated with it. The container must be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the full chemical name ("this compound"), the appropriate hazard symbols (e.g., "Toxic," "Harmful"), and the accumulation start date.
-
Halogenated Waste Stream: This compound should be disposed of in a designated halogenated organic waste stream.[1][2] Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.[3]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unused or expired solid this compound in the designated solid waste container. Contaminated items such as weighing boats, gloves, and absorbent paper should also be placed in this container.
-
Liquid Waste: If the compound is in solution, collect it in a designated liquid halogenated waste container. Do not pour any amount down the drain.[3] The first rinse of any contaminated glassware should be collected as hazardous waste.[4]
-
Step 3: Storage of Chemical Waste
-
Secure Storage: Store the waste container in a designated and secure satellite accumulation area within the laboratory.
-
Secondary Containment: Place the waste container in a secondary container, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[5]
-
Incompatible Materials: Ensure the waste is stored away from incompatible materials.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or has reached the designated accumulation time limit, contact your institution's EHS department to arrange for a pickup.[5]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
III. Regulatory Compliance
Disposal of hazardous waste is regulated by local, state, and federal agencies (e.g., the Environmental Protection Agency in the United States).[6] It is the responsibility of the researcher and their institution to comply with all applicable regulations. Failure to do so can result in significant penalties.
IV. Chemical Waste Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of laboratory chemicals.
Caption: Workflow for the proper disposal of laboratory chemical waste.
Disclaimer: This information is intended as a general guide. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious approach. Always prioritize the guidance provided by the chemical manufacturer and your institution's Environmental Health and Safety department.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. biosynce.com [biosynce.com]
Essential Safety and Operational Guidance for Handling 6-Fluoro-2,8-dimethylquinolin-4-ol
For researchers, scientists, and drug development professionals, ensuring the safe handling of novel chemical compounds is paramount. This document provides essential safety protocols, operational procedures, and disposal plans for 6-Fluoro-2,8-dimethylquinolin-4-ol, a quinoline derivative. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the following guidance is based on the known hazards of structurally similar quinoline compounds and general best practices for laboratory safety.
Hazard Assessment and Data Summary
Quinoline derivatives as a class can exhibit a range of biological activities and potential hazards.[1][2] Based on data for analogous compounds like 2,4-Dimethylquinoline, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[3] It is crucial to handle this compound with care, assuming it to be hazardous in the absence of specific toxicity data.
Summary of Potential Hazards and Properties:
| Property / Hazard | Potential Assessment | Source/Analogy |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | General for quinoline derivatives |
| Skin Corrosion/Irritation | Causes skin irritation.[3] | Analogy: 2,4-Dimethylquinoline[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3] | Analogy: 2,4-Dimethylquinoline[3] |
| Respiratory Irritation | May cause respiratory irritation.[3] | Analogy: 2,4-Dimethylquinoline[3] |
| Carcinogenicity | No data available; handle as a potential carcinogen. | Precautionary Principle |
| Molecular Formula | C₁₁H₁₀FNO | - |
| Molecular Weight | 191.20 g/mol | - |
| Appearance | Likely a solid. | Analogy: Similar quinolin-4-ols |
| Solubility | Likely insoluble or poorly soluble in water.[3] | Analogy: 2,4-Dimethylquinoline[3] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure.[4]
Required PPE:
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required.[5][6] A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[5][6]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves, such as nitrile gloves, and inspect them before each use.[7] For extended contact or when handling larger quantities, consider double-gloving or using thicker, more resistant gloves.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.[5][6]
-
Clothing: Wear long pants and closed-toe shoes to cover all skin.[5][6]
-
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if aerosolization is likely, a respirator may be required.[5] Consult with your institution's environmental health and safety (EHS) department for respirator selection and fit-testing.[4][5]
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound.
Workflow for Safe Handling:
Caption: Workflow for handling this compound.
Detailed Steps:
-
Preparation:
-
Before beginning any work, review this safety guide and any available information on similar compounds.
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Prepare your work area by covering surfaces with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents.
-
-
Donning PPE:
-
Put on all required PPE as outlined in the section above.
-
-
Handling and Use (inside a chemical fume hood):
-
Weighing: If weighing the solid compound, do so within the fume hood to prevent inhalation of dust particles. Use a spatula to handle the solid and avoid creating dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly. Ensure the container is appropriately labeled.
-
Reactions: Conduct all reactions involving this compound within the fume hood.
-
-
Decontamination:
-
After use, decontaminate all surfaces, glassware, and equipment that came into contact with the chemical. Use a suitable solvent (e.g., ethanol or acetone) followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
-
-
Personal Hygiene:
-
After removing PPE, wash hands thoroughly with soap and water.
-
Do not eat, drink, or smoke in the laboratory.
-
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
Waste Segregation and Disposal:
-
Solid Waste:
-
Collect any unused this compound and any materials grossly contaminated with the solid (e.g., weighing paper, contaminated bench paper) in a designated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including reaction mixtures and cleaning solvents, in a separate, labeled hazardous waste container for halogenated organic waste.
-
Do not mix with other waste streams unless specifically instructed to do so by your institution's EHS department.
-
-
Sharps Waste:
-
Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for chemical-contaminated sharps.
-
-
Labeling:
-
All waste containers must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard warnings.
-
Consult your institution's EHS department for specific disposal procedures and to arrange for waste pickup. Recycling of quinoline compounds may be an option through specialized companies, but this requires specific equipment and expertise.[7]
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
Emergency Response Logic:
Caption: Logical flow for emergency response to spills or exposures.
-
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing. If irritation persists, seek medical attention.[3]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
In Case of Inhalation: Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3] Seek medical attention.[3]
-
In Case of Ingestion: Do not induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.
-
In Case of a Spill:
-
Small spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.
-
Large spills: Evacuate the area and contact your institution's EHS department immediately.
-
By adhering to these safety protocols and operational guidelines, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
- 1. jptcp.com [jptcp.com]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. biosynce.com [biosynce.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
